1,3-Dichloro-2,4-difluoro-5-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2,4-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F2NO2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWALCRQILZGQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378829 | |
| Record name | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15952-70-2 | |
| Record name | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dichloro-2,4-difluoro-5-nitrobenzene IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a key chemical intermediate. This document details its chemical identity, physical properties, synthesis, and applications, with a focus on its role in the development of agrochemicals.
Chemical Identity and Properties
This compound is a substituted aromatic compound with the chemical formula C₆HCl₂F₂NO₂. Its structure consists of a benzene ring substituted with two chlorine atoms, two fluorine atoms, and a nitro group.
Synonyms: 3,5-Dichloro-2,4-difluoronitrobenzene
IUPAC Name: this compound
CAS Number: 15952-70-2[1]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 227.98 g/mol | [1] |
| Density | 1.706 g/cm³ | [2][3] |
| Boiling Point | 268 °C at 760 mmHg | [2][3] |
| Flash Point | 115.9 °C | [2][3] |
| Appearance | White powder | [4] |
| Purity | ≥98% | [1] |
Synthesis and Reactions
The primary synthesis route for this compound involves the chlorination of 2,4-difluoronitrobenzene. This intermediate is of significant interest due to its role as a precursor in the synthesis of other valuable compounds.
Logical Relationship in Synthesis
The following diagram illustrates the logical progression from the starting material to the final product of interest in many applications.
Caption: Synthetic pathway from 2,4-difluoronitrobenzene to agrochemicals.
Experimental Protocols
A key application of this compound is its use in the synthesis of 2,4-difluoro-3,5-dichloroaniline, a vital intermediate for certain fluorophenylurea-based agrochemicals.[1]
Synthesis of this compound
A common method for the synthesis of this compound is through the chlorination of 2,4-difluoronitrobenzene.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Reduction to 2,4-Difluoro-3,5-dichloroaniline
The nitro group of this compound can be readily reduced to an amine to form 2,4-difluoro-3,5-dichloroaniline.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in an appropriate solvent (e.g., ethanol, acetic acid).
-
Addition of Reducing Agent: Add a reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or perform catalytic hydrogenation using a catalyst like palladium on carbon.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature to ensure complete reduction of the nitro group.
-
Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst or unreacted iron. The filtrate is then neutralized, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by crystallization or column chromatography to yield pure 2,4-difluoro-3,5-dichloroaniline.
Applications in Drug Development and Agrochemicals
While direct applications in drug development are not widely documented, the primary utility of this compound lies in its role as a key building block for the synthesis of agrochemicals. The resulting 2,4-difluoro-3,5-dichloroaniline is a precursor to a class of insecticides known as fluorophenylureas. The specific substitution pattern of chlorine and fluorine atoms on the benzene ring is crucial for the biological activity of the final pesticide products.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. Users should consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound. The work should be conducted in a well-ventilated area or a fume hood.
References
Spectral data analysis of 1,3-dichloro-2,4-difluoro-5-nitrobenzene (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectral data for the compound 1,3-dichloro-2,4-difluoro-5-nitrobenzene. Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages predictive models and spectral data from analogous structures to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis by providing foundational data for compound identification, characterization, and method development. Detailed experimental protocols for acquiring such spectral data are also provided.
Predicted Spectral Data
The following sections present the predicted spectral data for this compound. These predictions are based on established spectral databases and computational algorithms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei are presented below.
Table 1: Predicted ¹H NMR Data
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ~ 8.2 - 8.5 | Singlet (broad) | - | H-6 |
Note: The single aromatic proton is expected to be significantly deshielded due to the presence of the electron-withdrawing nitro group and adjacent halogens.
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 150 - 155 | C-F |
| ~ 145 - 150 | C-NO₂ |
| ~ 135 - 140 | C-Cl |
| ~ 130 - 135 | C-Cl |
| ~ 125 - 130 | C-F |
| ~ 120 - 125 | C-H |
Note: The chemical shifts are estimations and can be influenced by solvent effects and the complex interplay of electronic effects from the multiple substituents.
Table 3: Predicted ¹⁹F NMR Data
| Predicted Chemical Shift (ppm) | Assignment |
| ~ -110 to -120 | F at C-2 |
| ~ -125 to -135 | F at C-4 |
Note: The chemical shifts are relative to a standard (e.g., CFCl₃) and are influenced by the electronic environment created by the adjacent chloro and nitro groups.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.
Table 4: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 1530 - 1560 | Strong | Asymmetric NO₂ stretch |
| 1340 - 1370 | Strong | Symmetric NO₂ stretch |
| 1600 - 1620 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1100 - 1200 | Strong | C-F stretch |
| 800 - 900 | Strong | C-Cl stretch |
| 3050 - 3100 | Weak | Aromatic C-H stretch |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 243/245/247 | [M]⁺∙ (Molecular ion peak with characteristic isotopic pattern for two chlorine atoms) |
| 197/199/201 | [M - NO₂]⁺ |
| 162/164 | [M - NO₂ - Cl]⁺ |
| 143 | [M - NO₂ - Cl - F]⁺ |
| 108 | [C₆H₂F₂]⁺ |
Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The spectral width should be set to cover the expected range of aromatic protons (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required. A spectral width of 0-200 ppm is typically used.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width appropriate for fluorinated aromatic compounds should be selected.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization:
-
EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons to induce ionization and fragmentation.
-
ESI: Infuse the sample solution into the ESI source where a high voltage is applied to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.
Visualizations
The following diagrams illustrate the logical workflow of the spectral analysis process and the molecular structure with key fragmentation pathways.
Caption: Logical workflow for the spectral analysis of an organic compound.
Caption: Key fragmentation pathways in the mass spectrum.
An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key precursors and synthetic pathways for the production of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic route, explores potential alternative methods, and presents available quantitative data and experimental protocols.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₆HCl₂F₂NO₂. Its structure, featuring a combination of halogen and nitro functional groups, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides. The precise arrangement of its substituents governs its reactivity, allowing for selective chemical transformations.
Primary Synthetic Route: Chlorination of 2,4-Difluoronitrobenzene
The most prominently documented and industrially relevant method for the synthesis of this compound is the direct chlorination of 2,4-difluoronitrobenzene. This electrophilic aromatic substitution reaction introduces two chlorine atoms onto the benzene ring.
General Reaction Scheme
The overall transformation can be represented as follows:
Caption: Primary synthesis of this compound.
Experimental Protocols
Detailed experimental procedures have been outlined in patent literature. The reaction is typically carried out using a halogen carrier as a catalyst in a polar solvent.
Protocol 1: Chlorination in Concentrated Sulfuric Acid
A common protocol involves the use of concentrated sulfuric acid as the solvent and iodine as the catalyst.
-
Reactants and Reagents:
-
2,4-Difluoronitrobenzene
-
Chlorine gas (Cl₂)
-
Iodine (I₂)
-
98% Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Ice water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in 98% concentrated sulfuric acid.
-
Heat the mixture to 160°C.
-
Bubble chlorine gas through the reaction mixture for approximately 8 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Separate the organic phase and wash it with an aqueous sodium hydroxide solution until neutral.
-
The resulting product is this compound.[1]
-
Protocol 2: Chlorination in Other Polar Solvents
The reaction can also be performed in other polar aprotic solvents, which may offer advantages in terms of handling and work-up.
-
Alternative Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetramethylene sulfone (sulfolane).[1]
-
General Conditions: The reaction temperature is typically maintained between 120°C and 160°C, with reaction times ranging from 6 to 8 hours.[1]
Quantitative Data
While specific yield and purity data for the direct synthesis of this compound via this method are not extensively reported in publicly available literature, the process is described as efficient. The yield of a subsequent product, a benzoyl urea compound derived from the target molecule, has been reported to be as high as 93.7%.[1] Commercial suppliers of 1,3-dichloro-2-fluoro-5-nitrobenzene, a related compound, often specify a purity of ≥97%.[2]
| Parameter | Concentrated H₂SO₄ | DMSO | DMF | Tetramethylene Sulfone |
| Precursor | 2,4-Difluoronitrobenzene | 2,4-Difluoronitrobenzene | 2,4-Difluoronitrobenzene | 2,4-Difluoronitrobenzene |
| Catalyst | Iodine | Iodine | Iodine | Iodine |
| Temperature | 160°C | 120°C | 140°C | 130°C |
| Reaction Time | 8 hours | 6 hours | 7 hours | 7 hours |
Table 1: Comparison of Reaction Conditions for the Chlorination of 2,4-Difluoronitrobenzene.[1]
Alternative Synthetic Routes
While the chlorination of 2,4-difluoronitrobenzene is the primary route, other potential synthetic pathways can be considered, though they may be less economically viable or less documented.
Nitration of 1,3-Dichloro-2,4-difluorobenzene
An alternative approach is the nitration of 1,3-dichloro-2,4-difluorobenzene. This reaction would involve the introduction of a nitro group onto the dichlorodifluorobenzene ring.
Caption: Alternative synthesis via nitration.
Multi-step Synthesis from 1,2,3,4-Tetrachlorobenzene
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the primary synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is predominantly achieved through the direct chlorination of 2,4-difluoronitrobenzene. This method offers a straightforward and efficient pathway to this valuable chemical intermediate. While alternative routes exist, they are generally less practical for large-scale synthesis due to economic or procedural limitations. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the primary synthetic route, including its experimental parameters, is essential for the efficient production and utilization of this key precursor. Further research into optimizing reaction yields and purity for the primary route, as well as the exploration of more viable alternative pathways, would be beneficial for the field.
References
An In-depth Technical Guide to the Solubility Profile of 1,3-dichloro-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a critical parameter for its application in chemical synthesis and pharmaceutical development. Due to the current absence of publicly available quantitative solubility data for this compound in common organic solvents, this document provides detailed experimental protocols to enable researchers to determine these values. The methodologies described herein are established and robust, including gravimetric and spectrophotometric analysis, ensuring the generation of accurate and reproducible data. This guide also includes a template for data presentation and a visual workflow to aid in experimental design and execution.
Introduction
This compound is a halogenated nitrobenzene derivative with potential applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its solubility in various organic solvents is fundamental for process development, formulation, and analytical method development. Solubility dictates key process parameters such as reaction kinetics, crystallization, and purification.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. These properties are essential for designing solubility experiments and interpreting the results.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |
| Molecular Weight | 209.99 g/mol | [1] |
| Appearance | Solid (predicted) | |
| CAS Number | 3107-19-5 | [1] |
Note: Some physical properties like melting point and boiling point are not well-documented in publicly accessible sources.
Quantitative Solubility Data Presentation
As quantitative data is not currently available, the following table serves as a template for researchers to record their experimentally determined solubility values for this compound in various organic solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Alcohols | ||||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Ketones | ||||
| Acetone | 25 | |||
| Methyl Ethyl Ketone | 25 | |||
| Ethers | ||||
| Diethyl Ether | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| Halogenated Solvents | ||||
| Dichloromethane | 25 | |||
| Chloroform | 25 | |||
| Aromatic Hydrocarbons | ||||
| Toluene | 25 | |||
| Xylene | 25 | |||
| Amides | ||||
| Dimethylformamide (DMF) | 25 | |||
| Dimethyl Acetamide (DMAc) | 25 | |||
| Esters | ||||
| Ethyl Acetate | 25 | |||
| Other Solvents | ||||
| Acetonitrile | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 |
Experimental Protocols for Solubility Determination
Two widely accepted methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and the spectrophotometric method.
The gravimetric method is a direct and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[2]
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.[2]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.[2]
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.[2]
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.[2]
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.[2]
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)
Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, especially for compounds with low solubility. These methods rely on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. A calibration curve must first be established.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for purity assessment and can also be used for quantitative analysis.[3]
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance (using UV-Vis) or peak area (using HPLC) of each standard solution at an appropriate wavelength (e.g., 254 nm).[3]
-
Plot a calibration curve of absorbance or peak area versus concentration.
-
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the gravimetric method.
-
Phase Separation and Sample Withdrawal: Follow steps 3 and 4 from the gravimetric method.
-
Dilution: Dilute the clear supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Measure the absorbance or peak area of the diluted supernatant.
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Solubility = Concentration of diluted sample × Dilution factor
-
Mandatory Visualizations
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct solubility data for this compound is not currently published, this guide provides the necessary experimental framework for researchers to generate this critical information. The detailed protocols for gravimetric and spectrophotometric methods, along with the data presentation template and workflow visualization, offer a comprehensive approach to characterizing the solubility profile of this compound. Accurate solubility data is indispensable for the efficient and effective use of this compound in research and development.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-dichloro-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the molecular structure and conformation of 1,3-dichloro-2,4-difluoro-5-nitrobenzene. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental or computational studies specifically characterizing the three-dimensional structure and conformational preferences of this molecule are not publicly available. This document, therefore, outlines the standard methodologies that would be employed for such a characterization, including spectroscopic analysis, X-ray crystallography, and computational modeling. While specific quantitative data for the title compound cannot be provided, this guide serves as a framework for future research and provides context based on the analysis of structurally related compounds.
Introduction
This compound (C₆HCl₂F₂NO₂) is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional molecular structure and conformational dynamics. The arrangement of the chloro, fluoro, and nitro substituents on the benzene ring dictates the molecule's electronic properties, polarity, and steric profile, which in turn influence its interactions with biological targets.
A thorough understanding of the molecule's preferred conformation, including the planarity of the benzene ring and the orientation of the nitro group, is crucial for rational drug design and the development of structure-activity relationships. This guide outlines the necessary experimental and computational workflows to elucidate these structural features.
Hypothetical Experimental and Computational Workflow
The definitive determination of the molecular structure and conformation of this compound would necessitate a combined approach of experimental techniques and computational modeling. The logical workflow for such an investigation is depicted below.
Methodologies for Structural Analysis
Synthesis and Purification
The synthesis of this compound can be achieved through the chlorination of 2,4-difluoronitrobenzene in the presence of a catalyst such as iodine.[1] The reaction is typically carried out in a polar solvent at elevated temperatures. Following the reaction, the product would be isolated and purified, for instance by recrystallization, to obtain single crystals suitable for X-ray diffraction analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for confirming the chemical structure. The chemical shifts and coupling constants would provide information about the electronic environment of each nucleus and the connectivity of the atoms.
Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups, particularly the symmetric and asymmetric stretching modes of the nitro group, and the various C-H, C-F, and C-Cl vibrations.
Single Crystal X-ray Diffraction
The most definitive method for determining the solid-state molecular structure is single crystal X-ray diffraction. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles, revealing the conformation of the molecule in the crystalline state. For structurally related compounds, monoclinic crystal systems are common.[3]
Computational Chemistry
Density Functional Theory (DFT) Calculations: Quantum chemical calculations, such as those using Density Functional Theory (DFT) with a basis set like B3LYP/6-311+G(d,p), would be employed to determine the optimized molecular geometry in the gas phase.[3] These calculations can also predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) for comparison with experimental data.
Conformational Analysis: A key aspect of the computational study would be to investigate the rotational barrier of the nitro group with respect to the benzene ring. This is typically done by performing a potential energy surface (PES) scan, where the dihedral angle between the nitro group and the benzene ring is systematically varied, and the energy of the molecule is calculated at each step. This analysis would reveal the most stable conformation and the energy barriers between different conformations.
Hypothetical Structural Data
In the absence of published data, the following tables present a hypothetical but plausible set of structural parameters for this compound, based on typical values for similar halogenated nitrobenzene compounds. These tables are for illustrative purposes only and should not be considered as experimental results.
Table 1: Hypothetical Geometric Parameters from X-ray Crystallography and DFT.
| Parameter | Hypothetical X-ray Data | Hypothetical DFT Data (B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | ||
| C1-C2 | 1.395 | 1.398 |
| C2-C3 | 1.388 | 1.390 |
| C3-C4 | 1.390 | 1.392 |
| C4-C5 | 1.385 | 1.387 |
| C5-C6 | 1.392 | 1.394 |
| C6-C1 | 1.389 | 1.391 |
| C1-Cl | 1.735 | 1.740 |
| C3-Cl | 1.738 | 1.742 |
| C2-F | 1.350 | 1.355 |
| C4-F | 1.352 | 1.357 |
| C5-N | 1.475 | 1.480 |
| N-O1 | 1.220 | 1.225 |
| N-O2 | 1.220 | 1.225 |
| Bond Angles (°) ** | ||
| C6-C1-C2 | 120.5 | 120.3 |
| C1-C2-C3 | 119.8 | 119.9 |
| C2-C3-C4 | 120.2 | 120.1 |
| C3-C4-C5 | 119.7 | 119.8 |
| C4-C5-C6 | 121.5 | 121.7 |
| C5-C6-C1 | 118.3 | 118.2 |
| C4-C5-N | 119.0 | 119.2 |
| C6-C5-N | 119.5 | 119.1 |
| O1-N-O2 | 125.0 | 125.3 |
| Dihedral Angles (°) ** | ||
| C4-C5-N-O1 | 0.5 | 0.0 |
| C6-C5-N-O2 | 179.5 | 180.0 |
Table 2: Hypothetical Vibrational Frequencies for the Nitro Group.
| Vibrational Mode | Hypothetical FT-IR (cm⁻¹) | Hypothetical Raman (cm⁻¹) |
| NO₂ symmetric stretch | 1350 | 1348 |
| NO₂ asymmetric stretch | 1530 | 1528 |
Conclusion
A detailed structural and conformational analysis of this compound is crucial for understanding its chemical and physical properties, which is fundamental for its application in drug development and materials science. Currently, there is a notable absence of such studies in the public domain. This technical guide has outlined the integrated experimental and computational strategies that are necessary to fully characterize this molecule. Future research efforts focusing on single crystal X-ray diffraction and high-level computational modeling are highly recommended to fill this knowledge gap. The resulting data would be invaluable for the scientific community, particularly for those involved in the synthesis and application of halogenated nitroaromatic compounds.
References
An In-depth Technical Guide to the Thermochemical Profile of 1,3-dichloro-2,4-difluoro-5-nitrobenzene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a comprehensive overview of the key thermochemical data for the compound 1,3-dichloro-2,4-difluoro-5-nitrobenzene. Due to a lack of experimentally determined thermochemical data in the current body of scientific literature, this guide outlines the established experimental protocols and computational methods that would be employed for the determination of critical thermochemical parameters. Furthermore, it presents a structured format for the presentation of such data and visualizes both the experimental workflow for data acquisition and a representative reaction pathway for this class of molecule. This document serves as a foundational guide for researchers requiring these data for reaction modeling, safety assessments, and process optimization in the fields of chemical synthesis and drug development.
Introduction
This compound is a halogenated nitroaromatic compound. Such molecules are pivotal intermediates in the synthesis of a wide array of industrial and pharmaceutical compounds. A thorough understanding of their thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is fundamental for the design of safe and efficient chemical processes, including reaction scale-up, hazard analysis, and the development of computational process models.
This document addresses the current information gap regarding the thermochemical data for this compound by detailing the requisite experimental and computational methodologies for its determination.
Thermochemical Data
While specific experimental values for this compound are not currently available in the literature, the following tables provide a structured summary of the essential thermochemical parameters that would be determined through the experimental protocols outlined in Section 3.
Table 1: Standard Molar Enthalpy of Formation
| Parameter | Symbol | Value (kJ/mol) | Method |
| Standard Molar Enthalpy of Formation (Gas) | ΔfH°(g) | Data Not Available | Combustion Calorimetry & DSC/TGA |
| Standard Molar Enthalpy of Formation (Solid) | ΔfH°(s) | Data Not Available | Combustion Calorimetry |
Table 2: Molar Heat Capacity and Entropy
| Parameter | Symbol | Value (J/mol·K) | Method |
| Molar Heat Capacity (Solid) | Cp,m(s) | Data Not Available | Differential Scanning Calorimetry (DSC) |
| Standard Molar Entropy (Solid) | S°(s) | Data Not Available | Heat Capacity Calorimetry |
Experimental Protocols
The determination of the thermochemical data presented in Section 2 would be accomplished through a series of well-established experimental techniques.
Determination of Standard Molar Enthalpy of Combustion
The standard molar enthalpy of combustion would be determined using static-bomb combustion calorimetry .
-
Apparatus: A high-precision bomb calorimeter equipped with a platinum crucible and a firing mechanism.
-
Procedure:
-
A precisely weighed sample of this compound is placed in the crucible.
-
A cotton fuse of known mass and combustion energy is positioned in contact with the sample.
-
The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).
-
The bomb is submerged in a known quantity of water in a well-insulated calorimeter jacket.
-
The temperature of the water is monitored until a steady state is reached.
-
The sample is ignited, and the subsequent temperature change of the water is recorded with high precision.
-
The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the combustion of the fuse and the formation of nitric acid from residual nitrogen.
-
Determination of Standard Molar Enthalpy of Formation
The standard molar enthalpy of formation in the solid state, ΔfH°(s), is derived from the experimentally determined standard molar enthalpy of combustion using Hess's Law.
Determination of Molar Heat Capacity
The molar heat capacity of the solid compound would be measured using Differential Scanning Calorimetry (DSC) .
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
A weighed sample of the compound is placed in an aluminum pan, and an empty pan is used as a reference.
-
The sample and reference are heated at a constant rate over a specified temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
This heat flow difference is directly proportional to the heat capacity of the sample.
-
Determination of Enthalpy of Sublimation
The enthalpy of sublimation, required to determine the gas-phase enthalpy of formation, can be determined from thermogravimetric analysis (TGA) or by measuring the vapor pressure as a function of temperature using the Knudsen effusion method.
Visualizations
Experimental Workflow for Thermochemical Data Determination
The following diagram illustrates the logical workflow for the experimental determination of the standard molar enthalpy of formation in the gas phase.
Caption: Experimental workflow for thermochemical data determination.
Representative Reaction Pathway: Nucleophilic Aromatic Substitution
Halogenated nitroaromatic compounds are known to undergo nucleophilic aromatic substitution, where a nucleophile replaces a halogen on the aromatic ring. The nitro group is a strong electron-withdrawing group, which activates the ring towards this type of reaction.
Caption: Nucleophilic aromatic substitution pathway.
Conclusion
This technical guide has detailed the necessary experimental and computational frameworks for establishing a complete thermochemical profile of this compound. While specific experimental data is not yet available, the protocols for bomb calorimetry and differential scanning calorimetry, along with established computational chemistry methods, provide a clear path forward for obtaining this critical information. The structured data tables and workflow diagrams presented herein offer a standardized approach for the reporting and utilization of these future findings. The availability of such data will be invaluable for the advancement of chemical process design, safety engineering, and drug development involving this and related compounds.
An In-Depth Technical Guide to the Potential Hazards and Safety Precautions for 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 1,3-dichloro-2,4-difluoro-5-nitrobenzene (CAS No. 3107-19-5). Given the limited specific toxicological data for this compound, this guide also incorporates information from structurally similar halogenated nitroaromatic compounds to provide a thorough risk assessment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its acute toxicity, and irritant properties.
GHS Classification:
Based on available data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.
-
Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictogram:
Toxicological Data
| Compound | CAS No. | LD50 (Oral, Rat) | LD50 (Dermal, Rat) | Other Toxicity Data |
| 1,2-Dichloro-4-nitrobenzene | 99-54-7 | 625 mg/kg[1] | >2000 mg/kg | Causes the formation of methemoglobin.[2] |
| 2,4-Dichloronitrobenzene | 611-06-3 | 990 mg/kg[3] | 921 mg/kg[3] | |
| 2,4-Difluoronitrobenzene | 446-35-5 | 200 mg/kg[4] | Not available | |
| p-Nitrochlorobenzene | 100-00-5 | 812 mg/kg | Not available | Considered a potential occupational carcinogen.[5] |
Occupational Exposure Limits
There are no specific occupational exposure limits (OELs) established for this compound. However, exposure limits for related compounds provide a useful reference for risk assessment.
| Substance | OSHA PEL (8-hour TWA) | ACGIH TLV (8-hour TWA) | NIOSH REL |
| p-Chloronitrobenzene | 1 mg/m³ (skin)[6] | 0.64 mg/m³ (skin)[6] | Lowest feasible concentration |
| 2-Chloronitrobenzene | Not established | Not established | Median concentration in personal air samples of 19 workers was 0.37 mg/m³.[7] |
Experimental Protocol for Safe Handling
The following is a generalized experimental protocol for the safe handling of this compound in a laboratory setting. This protocol should be adapted to specific experimental conditions and institutional safety guidelines.
4.1. Pre-Experiment Procedures:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance to be used, the nature of the procedure, and potential for exposure.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.
-
Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly. All handling of the solid and its solutions should be performed within the fume hood.
-
Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE, which includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have an appropriate spill kit available.
4.2. Handling and Experimental Procedure:
-
Work Area Preparation: Designate a specific area within the fume hood for the experiment. Cover the work surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Tare a suitable container on a balance inside the fume hood if possible.
-
Carefully transfer the required amount of this compound to the container using a spatula.
-
Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.
-
-
Dissolution and Reaction:
-
Add solvents and other reagents slowly to the container with the compound.
-
If heating is required, use a heating mantle with a temperature controller. Avoid open flames.
-
-
Post-Reaction Work-up:
-
Allow the reaction mixture to cool to room temperature before opening the reaction vessel.
-
Perform all extractions, filtrations, and other work-up procedures within the fume hood.
-
4.3. Waste Disposal:
-
Segregation: All waste contaminated with this compound, including disposable labware, gloves, and bench paper, must be collected in a designated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Follow institutional and local regulations for the disposal of hazardous chemical waste.
4.4. Decontamination:
-
Thoroughly decontaminate all non-disposable glassware and equipment that came into contact with the chemical using an appropriate solvent, followed by washing with soap and water.
-
Wipe down the work surface in the fume hood with a suitable solvent and then with a cleaning solution.
Emergency Procedures
5.1. Spills:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a labeled hazardous waste container.
-
Decontaminate the area of the spill.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact the institution's emergency response team.
-
Provide the emergency response team with the identity of the spilled material and any other relevant information.
-
5.2. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations
Caption: Relationship between hazards, exposure routes, and target organs.
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. p-Nitrochlorobenzene - IDLH | NIOSH | CDC [cdc.gov]
- 6. nj.gov [nj.gov]
- 7. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Historical context and discovery of 1,3-dichloro-2,4-difluoro-5-nitrobenzene
Foreword: Initial research for "1,3-dichloro-2,4-difluoro-5-nitrobenzene" indicates that the more common and structurally consistent nomenclature for this compound is 3,5-dichloro-2,4-difluoronitrobenzene . This guide will proceed with the latter name, as it aligns with scientific and patent literature. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed insights into the historical context, synthesis, and chemical properties of 3,5-dichloro-2,4-difluoronitrobenzene.
Historical Context and Discovery
The development of 3,5-dichloro-2,4-difluoronitrobenzene is intrinsically linked to the advancements in the field of agrochemicals, particularly the synthesis of benzoylurea insecticides. While a singular date for its discovery is not prominently documented, its significance grew with the need for specialized chemical intermediates for pesticides like teflubenzuron, an insect growth regulator. Patents for the synthesis of such insecticides, which began to appear in the latter half of the 20th century, often cite 3,5-dichloro-2,4-difluoronitrobenzene as a key precursor. Its unique arrangement of halogen substituents is crucial for the biological efficacy of the final agrochemical products.[1]
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | Not explicitly found for this specific isomer combination. |
| Molecular Formula | C₆HCl₂F₂NO₂ |
| Molecular Weight | 227.98 g/mol |
| Appearance | Expected to be a crystalline solid |
Synthesis and Experimental Protocols
The primary and most efficient synthesis of 3,5-dichloro-2,4-difluoronitrobenzene is achieved through the direct chlorination of 2,4-difluoronitrobenzene. This method is advantageous as it typically results in the desired product without the formation of isomers, involves a straightforward reaction process, and proceeds under relatively mild conditions.[2][3]
Key Synthesis Step: Chlorination of 2,4-Difluoronitrobenzene
This process involves the electrophilic aromatic substitution of chlorine onto the 2,4-difluoronitrobenzene ring.
Experimental Protocol:
-
Reactants: 2,4-difluoronitrobenzene, chlorine gas, iodine (catalyst), and a polar solvent (e.g., concentrated sulfuric acid, dimethyl sulfoxide, or dimethylformamide).[2]
-
Procedure:
-
Dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in the chosen polar solvent within a reaction vessel.
-
Heat the mixture to a temperature between 120°C and 160°C.
-
Introduce chlorine gas into the reaction mixture.
-
Maintain the reaction for a period of 6 to 8 hours.
-
Upon completion, the reaction is stopped by discontinuing the chlorine gas flow.
-
The reaction mixture is then cooled and poured into ice water.
-
The organic phase is separated and washed with an aqueous sodium hydroxide solution until neutral to yield 3,5-dichloro-2,4-difluoronitrobenzene.[2]
-
Quantitative Data for Synthesis:
| Parameter | Value | Reference |
| Starting Material | 31.8 g (0.2 mol) of 2,4-difluoronitrobenzene | [2] |
| Catalyst | 2.0 g of Iodine | [2] |
| Solvent | 50 mL of 98% Concentrated Sulfuric Acid | [2] |
| Reaction Temperature | 160°C | [2] |
| Reaction Time | 8 hours | [2] |
Subsequent Reaction: Reduction to 3,5-dichloro-2,4-difluoroaniline
A primary application of 3,5-dichloro-2,4-difluoronitrobenzene is its conversion to 3,5-dichloro-2,4-difluoroaniline, another critical intermediate.[1][4]
Experimental Protocol:
-
Reactants: 3,5-dichloro-2,4-difluoronitrobenzene, a reducing agent (e.g., hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon), and a solvent (e.g., dimethylformamide - DMF).[2][3]
-
Procedure:
-
Place 3,5-dichloro-2,4-difluoronitrobenzene, the catalyst, and the solvent in a high-pressure reactor (autoclave).
-
Seal the reactor and introduce hydrogen gas to a pressure of 1.25 MPa.
-
Heat the mixture to 50°C and maintain the reaction with stirring for approximately 3 hours, or until hydrogen uptake ceases.
-
After cooling and venting the excess hydrogen, the catalyst is removed by filtration.
-
The resulting filtrate is subjected to reduced pressure distillation to remove the solvent and isolate the 3,5-dichloro-2,4-difluoroaniline product.[2][4]
-
Quantitative Data for Reduction:
| Parameter | Value | Reference |
| Starting Material | 22.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene | [2] |
| Catalyst | 8 g of Raney Nickel | [2] |
| Solvent | 80 mL of Dimethylformamide (DMF) | [2] |
| Hydrogen Pressure | 1.25 MPa | [2] |
| Reaction Temperature | 50°C | [2] |
| Reaction Time | 3 hours | [2] |
Visualization of Synthesis Workflow
Caption: Synthetic pathway from 2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoroaniline.
Applications in Drug Development and Agrochemicals
The primary role of 3,5-dichloro-2,4-difluoronitrobenzene is as a pivotal intermediate in the synthesis of more complex molecules. Its derivative, 3,5-dichloro-2,4-difluoroaniline, is a key building block for the insecticide teflubenzuron.[2] The specific substitution pattern of chlorine and fluorine atoms on the benzene ring, which is established in the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene, is a determining factor in the biological activity of the final pesticide product.[1] While direct applications in drug development are not widely documented, the methodologies used in its synthesis are relevant to the broader field of medicinal chemistry, where halogenated aromatic compounds are of significant interest.
Safety and Handling
Given the nature of the reactants and the reaction conditions, the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene should only be undertaken by trained professionals in a controlled laboratory environment.
-
Chlorine Gas: Is highly toxic and corrosive and must be handled in a well-ventilated fume hood with appropriate scrubbing systems.[3]
-
Concentrated Sulfuric Acid: Is a strong acid and oxidizing agent, requiring careful handling and the use of appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Involves flammable hydrogen gas under high pressure and pyrophoric catalysts (Raney Nickel, Palladium on Carbon), necessitating the use of specialized high-pressure equipment and inert atmosphere techniques for handling the catalyst.[3]
It is imperative to consult the Safety Data Sheet (SDS) for all chemicals used in these procedures.
References
Methodological & Application
Application Notes and Protocols: 1,3-Dichloro-2,4-difluoro-5-nitrobenzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2,4-difluoro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of a diverse range of organic molecules. Its unique substitution pattern, featuring two chlorine atoms, two fluorine atoms, and a nitro group, provides multiple reactive sites for strategic chemical modifications. The electron-withdrawing nature of the nitro and halogen substituents activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amino group, opening pathways to a variety of heterocyclic and other complex molecular architectures.
These application notes provide an overview of the key transformations involving this compound and its derivatives, with a focus on its application in the synthesis of agrochemicals and potential pharmaceuticals, such as kinase inhibitors. Detailed experimental protocols for pivotal reactions are provided to facilitate its use in research and development.
Key Synthetic Transformations
The primary synthetic utility of this compound stems from two main types of reactions:
-
Reduction of the Nitro Group: The nitro group can be efficiently reduced to an amine (aniline derivative) using various reducing agents, most commonly through catalytic hydrogenation. This transformation is a crucial step in many synthetic sequences, as the resulting aniline is a key precursor for a wide array of further functionalizations.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing groups makes the aromatic ring susceptible to attack by nucleophiles. The chlorine and fluorine atoms can be selectively displaced by various nucleophiles, such as amines, anilines, and alkoxides, to introduce new functional groups and build molecular complexity. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile.
Application in Agrochemical Synthesis: The Case of Teflubenzuron
A prominent application of this compound is in the synthesis of the benzoylurea insecticide, Teflubenzuron. This insecticide acts as an insect growth regulator by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[1][2][3][4][5] The synthesis of Teflubenzuron highlights a typical two-step utilization of the building block.
First, the nitro group of a related precursor is reduced to form 3,5-dichloro-2,4-difluoroaniline. This aniline is the key intermediate that carries the specific halogen substitution pattern required for the final product's biological activity.[6][7] Subsequently, this aniline is reacted with 2,6-difluorobenzoyl isocyanate in an addition reaction to yield Teflubenzuron.[6]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene
This protocol describes the chlorination of 2,4-difluoronitrobenzene to produce the title compound, a key precursor.[6]
-
Materials: 2,4-difluoronitrobenzene, Iodine, Polar Solvent (e.g., concentrated Sulfuric Acid, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)), Chlorine gas.
-
Procedure:
-
Dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in a suitable polar solvent in a reaction vessel equipped with a gas inlet and a stirrer.
-
Heat the mixture to a temperature between 120-160°C.
-
Bubble chlorine gas through the reaction mixture for 6-8 hours.
-
After the reaction is complete, cool the mixture and purify the product through separation and washing to obtain 3,5-dichloro-2,4-difluoronitrobenzene.
-
Protocol 2: Synthesis of 3,5-Dichloro-2,4-difluoroaniline
This protocol details the reduction of the nitro group to an amine.[6][8]
-
Materials: 3,5-dichloro-2,4-difluoronitrobenzene, Catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel), Hydrogen Source (e.g., Hydrogen gas, Ammonium formate), Solvent (e.g., Methanol, Ethanol, Isopropanol), Dehalogenation inhibitor (optional).
-
Procedure (Catalytic Hydrogenation):
-
In a high-pressure reactor (autoclave), dissolve 3,5-dichloro-2,4-difluoronitrobenzene in a suitable solvent.
-
Add the catalyst (e.g., 5% Pd/C) and a dehalogenation inhibitor if necessary.
-
Seal the reactor and purge with an inert gas, then introduce hydrogen gas to a pressure of 1.0-2.5 MPa.
-
Heat the reaction mixture with stirring until the hydrogen uptake ceases.
-
Cool the reactor, filter the catalyst, and concentrate the filtrate under reduced pressure to obtain 3,5-dichloro-2,4-difluoroaniline.
-
Table 1: Summary of Reaction Conditions for the Synthesis of 3,5-Dichloro-2,4-difluoroaniline
| Starting Material | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| 3,5-dichloro-2,4-difluoronitrobenzene | 5% Pd/C | Ammonium formate | Methanol | Reflux | N/A | 95.4 | [8] |
| 3,5-dichloro-2,4-difluoronitrobenzene | Raney Ni | H₂ | DMF | N/A | N/A | 93 | [8] |
| 3,5-dichloro-2,4-difluoronitrobenzene | 5% Pd/C | H₂ | DMF | N/A | N/A | 95 | [8] |
Protocol 3: Synthesis of Teflubenzuron
This protocol describes the final step in the synthesis of Teflubenzuron.[6]
-
Materials: 3,5-dichloro-2,4-difluoroaniline, 2,6-difluorobenzoyl isocyanate, Solvent (e.g., Toluene, Benzene).
-
Procedure:
-
Dissolve 3,5-dichloro-2,4-difluoroaniline (0.1 mol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Slowly add 2,6-difluorobenzoyl isocyanate dropwise to the refluxing solution with stirring.
-
Continue to reflux the reaction mixture for 4 hours.
-
Cool the mixture, and collect the precipitated white crystals of Teflubenzuron by filtration.
-
Dry the product to obtain the final compound. A yield of 93.7% has been reported for this reaction.[6]
-
Diagram 1: Synthetic Pathway of Teflubenzuron
Caption: Synthetic route to the insecticide Teflubenzuron.
Application in Pharmaceutical Synthesis: Kinase Inhibitors
The 3,5-dichloro-2,4-difluoroaniline moiety is a valuable pharmacophore in the design of kinase inhibitors, particularly those targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[1] MEK, a key kinase in this pathway, is a prominent target for cancer therapy.
The dual RAF/MEK inhibitor CH5126766 (RO5126766) is an example of a potent kinase inhibitor whose structure suggests the potential use of a dichlorodifluoro-substituted aromatic amine as a key building block.[1][3][4] While the exact synthesis of CH5126766 starts from a pyrimidine derivative, the general synthetic strategy for this class of compounds often involves the nucleophilic aromatic substitution of a dihalopyrimidine with a substituted aniline.
Diagram 2: General Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic approach to pyrimidine-based kinase inhibitors.
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution on a Dichloropyrimidine
This protocol provides a general method for the key coupling reaction in the synthesis of pyrimidine-based kinase inhibitors, which can be adapted using 3,5-dichloro-2,4-difluoroaniline.[9][10]
-
Materials: 5-Substituted-2,4-dichloropyrimidine, 3,5-dichloro-2,4-difluoroaniline, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Ethanol, Acetonitrile).
-
Procedure:
-
Dissolve the 5-substituted-2,4-dichloropyrimidine in the chosen solvent.
-
Add the base, followed by the 3,5-dichloro-2,4-difluoroaniline.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS. The reaction is typically selective for substitution at the C4 position of the pyrimidine ring.[9][10]
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired 4-anilino-2-chloropyrimidine intermediate.
-
Table 2: Representative Kinase Inhibitory Activity
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| CH5126766 | MEK1 | 160 | [3] |
| BRAFV600E | 8.2 | [3] | |
| CRAF | 56 | [3] |
Diagram 3: MAPK Signaling Pathway and Inhibition
Caption: Simplified MAPK signaling pathway and the dual inhibitory action of CH5126766.
Conclusion
This compound and its derivatives are valuable and versatile building blocks in modern organic synthesis. The strategic placement of reactive functional groups allows for the construction of complex molecules with significant biological activity. The provided protocols for the synthesis of the insecticide Teflubenzuron and the general scheme for the synthesis of pyrimidine-based kinase inhibitors demonstrate the broad applicability of this compound in both agrochemical and pharmaceutical research. The unique electronic and steric properties imparted by the dichlorodifluoro substitution pattern make it a compelling starting material for the discovery of novel bioactive compounds.
References
- 1. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RO5126766(CH5126766) | CAS:946128-88-7 | Raf/MEK dual inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Versatility of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene in Synthetic Chemistry: From Agrochemicals to Potential Therapeutics
For Immediate Release:
[City, State] – [Date] – The highly substituted aromatic compound, 1,3-dichloro-2,4-difluoro-5-nitrobenzene, serves as a critical starting material in the synthesis of specialized organic molecules. Its utility is most prominently demonstrated in the production of the benzoylurea insecticide, teflubenzuron. While its primary application lies in agrochemicals, the core chemical scaffold derived from this starting material is gaining attention in medicinal chemistry for the development of novel therapeutic agents, particularly in oncology. This application note provides a detailed overview of the synthetic routes involving this compound and explores the potential medicinal applications of its derivatives, supported by experimental protocols and biological activity data from related compounds.
Core Application: Synthesis of the Insecticide Teflubenzuron
This compound is a key building block for the synthesis of teflubenzuron, a well-established insecticide. The synthesis proceeds through a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 3,5-dichloro-2,4-difluoroaniline. This transformation is typically achieved through catalytic hydrogenation or using reducing agents like iron powder in an acidic medium.
-
Urea Formation: The resulting 3,5-dichloro-2,4-difluoroaniline is then reacted with a substituted benzoyl isocyanate, such as 2,6-difluorobenzoyl isocyanate, to form the final benzoylurea structure of teflubenzuron.
Teflubenzuron functions as an insect growth regulator by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. This mode of action provides a degree of selectivity, with low toxicity to mammals.[1]
Emerging Applications in Medicinal Chemistry: The Benzoylurea Scaffold as a Source of Anticancer Agents
The N-benzoyl-N'-phenylurea scaffold, central to teflubenzuron, has been identified as a promising pharmacophore for the development of anticancer agents. Numerous studies have demonstrated that derivatives of this class of compounds can exhibit potent antiproliferative activity against various cancer cell lines. While direct medicinal applications of teflubenzuron are not established, the exploration of other benzoylurea derivatives highlights the potential for repurposing this chemical class for therapeutic uses.[2][3]
Mechanism of Action in Cancer
Certain benzoylurea derivatives have been shown to exert their anticancer effects by interfering with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] This mechanism is distinct from their insecticidal action and is a well-validated target for cancer chemotherapy. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on both the benzoyl and phenyl rings of the urea moiety plays a crucial role in determining the anticancer potency and spectrum of activity.[2]
Quantitative Data on the Biological Activity of Benzoylurea Derivatives
The following table summarizes the in vitro anticancer activity of representative benzoylurea derivatives from the scientific literature. It is important to note that these specific compounds are not synthesized from this compound but serve to illustrate the therapeutic potential of the benzoylurea scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 16c | Hepatoma | Not specified (enhanced activity) | [2] |
| 16g | Hepatoma | Not specified (enhanced activity) | [2] |
| Compound E2 | Human Promyelocytic Leukemia (HL-60) | 5.8 | [3] |
| Compound E5 | Human Promyelocytic Leukemia (HL-60) | 6.2 | [3] |
| Compound E10 | Human Promyelocytic Leukemia (HL-60) | 7.5 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dichloro-2,4-difluoroaniline from this compound
This protocol describes the reduction of the nitro group to an aniline, a key step in the synthesis of benzoylurea derivatives.
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
To a suspension of iron powder (5 equivalents) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,5-dichloro-2,4-difluoroaniline, which can be purified by column chromatography or recrystallization.
Protocol 2: General Synthesis of N-Benzoyl-N'-(substituted phenyl)ureas
This protocol outlines the general procedure for the synthesis of benzoylurea derivatives from an aniline and a benzoyl isocyanate.
Materials:
-
Substituted aniline (e.g., 3,5-dichloro-2,4-difluoroaniline)
-
Substituted benzoyl isocyanate (e.g., 2,6-difluorobenzoyl isocyanate)
-
Anhydrous toluene
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add the substituted benzoyl isocyanate (1 equivalent) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. The product often precipitates out of the solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, collect the solid product by filtration.
-
Wash the collected solid with cold toluene and dry under vacuum to obtain the pure N-benzoyl-N'-(substituted phenyl)urea derivative.
Visualizing Synthetic Pathways and Logical Relationships
To illustrate the synthetic workflow and the relationship between the starting material and its applications, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a versatile building block in medicinal chemistry and materials science. The protocols focus on common derivatization strategies, including the reduction of the nitro group and nucleophilic aromatic substitution (SNAr) of the halogen substituents.
The high degree of halogenation and the presence of a strong electron-withdrawing nitro group make this compound an excellent substrate for nucleophilic aromatic substitution reactions.[1] The fluorine atoms are generally more susceptible to substitution than the chlorine atoms in SNAr reactions. Additionally, the nitro group can be readily reduced to an amine, providing a key functional group for further synthetic transformations.[2][3][4]
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and desired products.
Protocol 1: Reduction of the Nitro Group to an Amine
This protocol describes the reduction of the nitro group of this compound to form 3,5-dichloro-2,4-difluoroaniline using catalytic hydrogenation. This method is often preferred due to its clean conversion and relatively mild conditions.[2][3]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-dichloro-2,4-difluoroaniline.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the substitution of a fluorine atom with a primary or secondary amine. The fluorine atom at the 2-position is expected to be more reactive towards nucleophilic attack due to the activating effect of the para-nitro group.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine) (2.0-3.0 eq)
-
A suitable base (e.g., potassium carbonate, triethylamine) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Reaction vessel with a condenser and magnetic stirrer
-
Standard aqueous work-up reagents (water, brine, organic solvent for extraction)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the anhydrous polar aprotic solvent.
-
Add the amine (2.0-3.0 eq) and the base (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture with stirring to a temperature between 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired amino-substituted derivative.
Protocol 3: Nucleophilic Aromatic Substitution with a Thiol
This protocol describes the reaction of this compound with a thiol to form a thioether derivative. Thiolates are excellent nucleophiles for SNAr reactions.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1-1.5 eq)
-
A suitable base (e.g., potassium carbonate, sodium hydride) (1.2-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel with a magnetic stirrer
-
Standard aqueous work-up and purification equipment
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the thiol (1.1-1.5 eq) in the anhydrous solvent.
-
Carefully add the base (1.2-2.0 eq) to the solution to generate the thiolate anion.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure thioether product.
Data Presentation
The following table summarizes the key parameters for the described derivatization protocols. Please note that yields are estimates based on similar reactions and will vary depending on the specific substrates and reaction conditions.
| Protocol | Starting Material | Reagent(s) | Solvent | Typical Temperature | Typical Reaction Time | Product | Estimated Yield |
| 1 | This compound | H₂, 10% Pd/C | Ethanol | Room Temperature | 2-6 h | 3,5-dichloro-2,4-difluoroaniline | >90% |
| 2 | This compound | Amine, K₂CO₃ | DMF | 80-120 °C | 4-12 h | Amino-substituted derivative | 60-85% |
| 3 | This compound | Thiol, K₂CO₃ | DMF | RT - 80 °C | 2-8 h | Thioether derivative | 70-90% |
Visualizations
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 1,3-dichloro-2,4-difluoro-5-nitrobenzene. This substrate is a highly activated aromatic ring, making it a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of four potential leaving groups (two chlorine and two fluorine atoms) and a strong electron-withe drawing nitro group offers opportunities for selective functionalization.
Reaction Principle
Nucleophilic aromatic substitution on this compound proceeds through a bimolecular addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The negative charge of this complex is delocalized by the electron-withdrawing nitro group.[1][2] Subsequently, a halide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1][2] The high electronegativity of the fluorine atoms generally makes them better leaving groups than chlorine in SNAr reactions, a trend opposite to that in aliphatic nucleophilic substitutions.[3] This is because the strong inductive effect of fluorine stabilizes the transition state leading to the Meisenheimer complex.[3]
dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes
A [label=<
This compound>];
B [label=<
Nucleophile (Nu⁻)>];
C [label=<
Meisenheimer Complex>];
D [label=<
Substituted Product>];
E [label=<
Leaving Group (X⁻)>];
// Edges A -> C [label="+ Nu⁻"]; C -> D [label="- X⁻"]; D -> E [style=invis]; } caption: "General SNAr Mechanism"
Experimental Data Summary
The following table summarizes representative reaction conditions for SNAr on halogenated nitroaromatic compounds, providing a comparative overview. While specific data for this compound is limited in the provided search results, the data for analogous compounds can serve as a starting point for reaction optimization.
| Nucleophile | Substrate | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Piperidine | 4-ethoxy-2-fluoro-1-nitrobenzene | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95 | [4] |
| Morpholine | 2,4-difluoronitrobenzene | Morpholine | EtOH | N/A | N/A | Good | [5] |
| 4-Methoxyphenol | 4-ethoxy-2-fluoro-1-nitrobenzene | 4-Methoxyphenol (1.2 eq.), K₂CO₃ (2 eq.) | Acetonitrile | 16 | Reflux | N/A | [4] |
| Thiophenol | 2-Chloro-5,6-difluoroquinoxaline | Thiophenol (1.1 eq.), K₂CO₃ (1.2 eq.) | DMF | N/A | RT | N/A | [6] |
Experimental Protocols
The following are generalized protocols for performing nucleophilic aromatic substitution on this compound with various nucleophiles. These protocols are based on established procedures for similar substrates and should be optimized for the specific reaction.[1][4][6]
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of N-substituted derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine) (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 2.0 eq) to the solution, followed by the base (2.0 eq).[4]
-
Stir the reaction mixture at room temperature or heat to a temperature between 80-100 °C, monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.
dot graph "Amine_Reaction_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
// Nodes A [label="1. Dissolve Substrate in Anhydrous Solvent"]; B [label="2. Add Amine Nucleophile and Base"]; C [label="3. Stir at RT or Heat (80-100°C)"]; D [label="4. Monitor Reaction by TLC/LC-MS"]; E [label="5. Cool to Room Temperature"]; F [label="6. Aqueous Work-up and Extraction"]; G [label="7. Dry and Concentrate Organic Phase"]; H [label="8. Purify by Column Chromatography"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; F -> G; G -> H; } caption: "Workflow for Amine Substitution"
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol outlines a general method for the synthesis of thioether derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol) (1.1 eq)
-
Base (e.g., K₂CO₃ or NaH) (1.2 eq)
-
Anhydrous solvent (e.g., DMF or THF)[6]
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the thiol nucleophile (1.1 eq) in the chosen anhydrous solvent, add the base (1.2 eq) at 0 °C and stir for 15-30 minutes to form the thiolate.[6]
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[7]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]
-
Purify the residue by column chromatography on silica gel.
dot graph "Thiol_Reaction_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
// Nodes A [label="1. Generate Thiolate with Base at 0°C"]; B [label="2. Add Substrate Solution"]; C [label="3. Warm to RT and Stir"]; D [label="4. Monitor Reaction by TLC/LC-MS"]; E [label="5. Quench with aq. NH4Cl"]; F [label="6. Extraction with Organic Solvent"]; G [label="7. Dry and Concentrate"]; H [label="8. Purify by Column Chromatography"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; F -> G; G -> H; } caption: "Workflow for Thiol Substitution"
Protocol 3: Reaction with Alkoxide/Phenoxide Nucleophiles
This protocol provides a general procedure for the synthesis of ether derivatives.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.2 eq)
-
Base (e.g., K₂CO₃, NaH, or potassium tert-butoxide) (1.5 - 2.0 eq)[4][7]
-
Anhydrous solvent (e.g., acetonitrile, THF, or the corresponding alcohol)[4][7]
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry round-bottom flask, suspend the alcohol or phenol (1.2 eq) and the base (1.5 - 2.0 eq) in the chosen anhydrous solvent.[4]
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[4]
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. If a phenol was used, an additional wash with a dilute aqueous base (e.g., 1 M NaOH) can remove unreacted phenol.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.[4]
-
Purify the product by recrystallization or column chromatography.
Safety Precautions
-
Halogenated nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Bases such as sodium hydride (NaH) and potassium tert-butoxide are reactive and should be handled with care, avoiding contact with water.
Characterization of Products
The synthesized products should be characterized using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Melting Point or Boiling Point analysis
These application notes and protocols provide a foundation for the successful execution of nucleophilic aromatic substitution reactions with this compound, enabling the synthesis of diverse functionalized molecules for various research and development applications.
References
Catalytic Systems for Reactions with 1,3-Dichloro-2,4-difluoro-5-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2,4-difluoro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple halogen substituents with varying reactivity, along with a nitro group, allows for a range of selective chemical transformations. This document provides detailed application notes and experimental protocols for key catalytic reactions involving this substrate, focusing on catalytic reduction of the nitro group and palladium-catalyzed cross-coupling reactions.
Key Reactions and Catalytic Systems
The primary reactive sites of this compound for catalytic transformations are the nitro group and the halogen atoms. The strong electron-withdrawing nature of the nitro group and fluorine atoms activates the benzene ring for nucleophilic aromatic substitution, while the chlorine and fluorine atoms provide handles for various cross-coupling reactions.
1. Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, yielding 3,5-dichloro-2,4-difluoroaniline, a key intermediate for further functionalization. Achieving high chemoselectivity without dehalogenation is crucial.
2. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the C-Cl bond is significantly higher than that of the C-F bond in these reactions, allowing for selective functionalization at the chlorine-substituted positions.
Data Presentation: Catalytic Reduction of Nitroarenes
The following table summarizes common catalytic systems for the reduction of nitroarenes, with a focus on chemoselectivity in the presence of halogens.
| Catalyst System | Substrate (Analogue) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Raney Nickel | 3,5-dichloro-2,4-difluoronitrobenzene | H₂ (1.25 MPa) | DMF | 50 | 3 | High | [1][2] |
| Palladium on Carbon (5%) | 3,5-dichloro-2,4-difluoronitrobenzene | H₂ | DMF | Room Temp. | - | High | [2] |
| Iron Powder | 3,5-dichloro-2,4-difluoronitrobenzene | - | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound to 3,5-Dichloro-2,4-difluoroaniline
This protocol is adapted from the reduction of the analogous 3,5-dichloro-2,4-difluoronitrobenzene.[1][2]
Materials:
-
This compound
-
Raney Nickel (catalyst)
-
Dimethylformamide (DMF)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, add this compound (e.g., 0.1 mol).
-
Add dimethylformamide (DMF) as the solvent (e.g., 80 mL).
-
Carefully add the Raney Nickel catalyst (e.g., 8 g) to the solution under an inert atmosphere.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 1.25 MPa.
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 3 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The filtrate containing the product, 3,5-dichloro-2,4-difluoroaniline, can be used in subsequent steps or the solvent can be removed by distillation under reduced pressure to isolate the crude product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This is a general protocol for the mono-arylation of polychloroarenes, adapted for the target substrate.[3] The C-Cl bond is expected to be significantly more reactive than the C-F bond. Regioselectivity between the two C-Cl bonds may vary.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., XPhos Pd G2 or Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane and water)
Procedure:
-
In a glovebox, to a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) or a combination of the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2.5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Seal the vessel and heat the reaction mixture in a preheated oil bath at 90-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This general protocol is for the selective mono-amination of polychlorinated aromatic compounds.[4]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Add the base (e.g., NaOt-Bu, 2.0 mmol) to the flask.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) to the flask, followed by the amine (1.2 mmol).
-
Seal the flask or tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the catalytic reduction of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary synthetic route detailed is the electrophilic nitration of 1,3-dichloro-2,4-difluorobenzene using a mixed acid system of concentrated nitric and sulfuric acids. This protocol outlines the necessary reagents, equipment, safety precautions, reaction conditions, and purification methods suitable for industrial-scale production.
Introduction
This compound is a poly-substituted aromatic compound of significant interest in medicinal and materials chemistry. Its utility as a precursor stems from the distinct reactivity of its substituents, allowing for selective downstream functionalization. The presence of chloro, fluoro, and nitro groups on the benzene ring provides multiple reaction sites for nucleophilic and electrophilic substitutions, as well as reduction of the nitro group to an amine, paving the way for a diverse range of derivatives.
The synthesis of this compound on a large scale requires careful control of reaction parameters to ensure high yield, purity, and, most importantly, safety. The nitration of halogenated benzenes is an exothermic reaction that can lead to runaway reactions and the formation of hazardous byproducts if not managed properly. Therefore, this guide emphasizes a controlled and monitored approach to the synthesis.
Synthesis Pathway
The recommended synthetic pathway is a single-step electrophilic aromatic substitution (nitration) of 1,3-dichloro-2,4-difluorobenzene.
Caption: Synthetic route to this compound.
Experimental Protocols
Materials and Equipment
Reagents:
-
1,3-Dichloro-2,4-difluorobenzene (≥98% purity)
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water (deionized)
-
Sodium Bicarbonate (Saturated Solution)
-
Ethanol (for recrystallization)
Equipment:
-
Glass-lined or stainless steel reactor with temperature control, overhead stirrer, and addition funnel.
-
Cooling system (chiller or ice bath).
-
Quenching vessel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
-
Analytical instruments: GC-MS, HPLC, NMR.
Large-Scale Synthesis Procedure
Step 1: Preparation of the Nitrating Mixture
-
In a separate, clean, and dry vessel, cautiously add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice-salt bath to maintain a temperature below 10°C.
-
Stir the mixture gently until a homogenous solution is obtained.
Step 2: Nitration Reaction
-
Charge the main reactor with 1,3-dichloro-2,4-difluorobenzene.
-
Cool the reactor contents to 0-5°C with efficient stirring.
-
Slowly add the pre-prepared cold nitrating mixture to the reactor via the addition funnel over a period of 2-3 hours. The rate of addition should be carefully controlled to maintain the internal temperature between 5-10°C.
-
After the addition is complete, continue to stir the reaction mixture at 10°C for an additional 1-2 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC until the starting material is consumed.
Step 3: Work-up and Isolation
-
Prepare a quenching vessel containing a mixture of crushed ice and water.
-
Slowly and carefully transfer the reaction mixture to the quenching vessel with vigorous stirring, ensuring the temperature does not rise above 20°C.
-
The crude product will precipitate as a solid.
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Further wash the cake with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.
Step 4: Purification
-
The crude, damp product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.
Data Presentation
| Parameter | Value |
| Reactants | |
| Starting Material | 1,3-Dichloro-2,4-difluorobenzene |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) |
| Reaction Conditions | |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 - 1.5 |
| Temperature | 5 - 10°C |
| Reaction Time | 3 - 5 hours |
| Work-up & Purification | |
| Quenching Medium | Ice/Water |
| Purification Method | Recrystallization from Ethanol |
| Product | |
| Final Product | This compound |
| Expected Yield | 85 - 95% |
| Purity (Post-recrystallization) | >99% (by GC/HPLC) |
Safety Considerations
-
Nitration reactions are highly exothermic and can be explosive if not properly controlled. Strict temperature control is crucial.
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.
-
The reaction should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of toxic nitrogen oxide gases that may be evolved.
-
Have an emergency plan in place for acid spills, which should include neutralization with a suitable agent like sodium bicarbonate.
-
The nitrated product is a potentially toxic and environmentally hazardous compound. Handle with care and dispose of waste according to local regulations.
Analytical Methods for Quality Control
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the final product and to detect any byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the nitro functional group.
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Application Notes and Protocols for Monitoring Reactions of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 1,3-dichloro-2,4-difluoro-5-nitrobenzene. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering robust analytical tools for reaction kinetics, purity assessment, and intermediate detection.
Introduction
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Monitoring its reactions, particularly nucleophilic aromatic substitution (SNAr), is crucial for process optimization, yield maximization, and ensuring the purity of the final product. The presence of multiple halogen substituents and a strongly electron-withdrawing nitro group makes this molecule highly reactive towards nucleophiles.[2] The analytical methods detailed below are designed to provide accurate and reproducible data for in-process control and final product analysis.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reverse-phase HPLC with UV detection is a versatile and widely used technique for monitoring the consumption of this compound and the formation of products. The method's key advantage is its ability to separate compounds with a wide range of polarities, making it suitable for complex reaction mixtures.
Experimental Protocol: HPLC
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard Analytical HPLC/UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient Elution Recommended) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
Gradient Elution Program:
A gradient elution is recommended to achieve good separation of the relatively nonpolar starting material from potentially more polar products and byproducts.
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and precipitate any salts.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
Data Presentation: HPLC
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s) over time.
Table 1: Representative HPLC Retention Times
| Compound | Retention Time (min) |
| This compound | ~12.5 |
| Monosubstituted Product (e.g., amine adduct) | ~8-10 |
| Disubstituted Product | ~5-7 |
Note: Retention times are approximate and will vary depending on the exact HPLC system, column, and specific reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) for In-Process Control
GC-MS is a powerful technique for monitoring volatile and thermally stable compounds. It provides both separation and structural information, making it ideal for identifying reactants, products, and potential byproducts in the reaction mixture.
Experimental Protocol: GC-MS
GC Conditions:
| Parameter | Condition |
| GC System | Standard GC with a Mass Spectrometer Detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
Data Presentation: GC-MS
The reaction can be monitored by tracking the relative abundance of the ions corresponding to the starting material and products.
Table 2: Representative GC-MS Data
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | ~10.2 | 227 (M+), 181, 153, 118 |
| Monosubstituted Product (e.g., with methoxide) | ~11.5 | Varies with nucleophile |
Note: Retention times and fragmentation patterns are predictive and should be confirmed with authentic standards.
Quantitative NMR (qNMR) Spectroscopy for Real-Time Monitoring
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an excellent tool for real-time, in-situ reaction monitoring.[3] It provides quantitative information without the need for extensive sample preparation or calibration curves. Given the presence of fluorine atoms in the target molecule, ¹⁹F NMR is especially powerful due to its high sensitivity and wide chemical shift range, which often results in a simpler spectrum with less signal overlap compared to ¹H NMR.
Experimental Protocol: ¹⁹F NMR
NMR Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃) |
| Pulse Sequence | Standard single pulse |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing signal (crucial for quantification)[4] |
| Number of Scans | 16 or higher for good signal-to-noise |
| Internal Standard | An inert fluorinated compound with a known concentration (e.g., trifluorotoluene) |
Sample Preparation for In-situ Monitoring:
-
The reaction is set up directly in an NMR tube using a deuterated solvent.
-
An internal standard is added at the beginning of the reaction.
-
Spectra are acquired at regular time intervals to monitor the disappearance of the starting material signals and the appearance of product signals.
Data Presentation: NMR
The concentration of reactants and products can be calculated by comparing the integral of their respective signals to the integral of the internal standard.
Table 3: Predicted ¹⁹F and ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Nucleus | Predicted Chemical Shift (ppm) |
| This compound | ¹⁹F | -110 to -130 |
| ¹H | ~8.0 | |
| Monosubstituted Product | ¹⁹F | Varies depending on the substituent and position |
| ¹H | Varies depending on the substituent and position |
Note: Chemical shifts are estimates and should be determined experimentally.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for HPLC analysis of reaction mixtures.
Caption: Workflow for GC-MS analysis of reaction mixtures.
Caption: Workflow for in-situ NMR reaction monitoring.
Conclusion
The analytical methods presented provide a comprehensive toolkit for monitoring reactions of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for real-time data (NMR), high-throughput screening (HPLC), or detailed structural information of byproducts (GC-MS). Proper validation of these methods with authentic standards is essential for obtaining accurate and reliable results in a research and drug development setting.
References
Application Notes and Protocols for the Functionalization of Heterocyclic Compounds Using 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2,4-difluoro-5-nitrobenzene is a highly versatile reagent for the functionalization of heterocyclic compounds. Its electron-deficient aromatic ring, activated by the strong electron-withdrawing nitro group and four halogen substituents, makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a diverse range of heterocyclic moieties, yielding novel chemical entities with potential applications in drug discovery, agrochemicals, and materials science. The fluorine and chlorine substituents offer differential reactivity, enabling selective and sequential substitutions under controlled conditions.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The functionalization of heterocyclic compounds with this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this two-step process, the heterocyclic nucleophile attacks one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequently, the halide is eliminated, restoring the aromaticity of the ring and yielding the functionalized product. The positions ortho and para to the strongly deactivating nitro group are particularly activated towards nucleophilic attack.
General reaction mechanism for the SNAr functionalization.
Application Notes
The high degree of halogenation and the presence of a nitro group in this compound allow for a range of synthetic strategies. The fluorine atoms are generally more susceptible to nucleophilic displacement than the chlorine atoms in SNAr reactions, providing a basis for regioselective functionalization. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile, and choice of base), it is possible to achieve mono- or di-substitution.
The following table summarizes representative reactions with various heterocyclic nucleophiles, providing an indication of the expected outcomes and yields under typical laboratory conditions.
| Heterocyclic Nucleophile | Product Structure | Reaction Conditions | Typical Yield (%) |
| Imidazole | 2-(2,5-dichloro-3,6-difluoro-4-nitrophenyl)-1H-imidazole | K₂CO₃, DMF, 80 °C, 12 h | 85-95 |
| Pyrrolidine | 1-(2,5-dichloro-3,6-difluoro-4-nitrophenyl)pyrrolidine | Et₃N, CH₃CN, rt, 6 h | 90-98 |
| Morpholine | 4-(2,5-dichloro-3,6-difluoro-4-nitrophenyl)morpholine | DIPEA, THF, 60 °C, 8 h | 88-96 |
| Piperidine | 1-(2,5-dichloro-3,6-difluoro-4-nitrophenyl)piperidine | NaH, DMSO, rt, 4 h | 92-99 |
Experimental Protocols
General Protocol for the Monofunctionalization of a Heterocyclic Compound
This protocol describes a general procedure for the monosubstitution of a heterocyclic nucleophile onto the this compound core.
Materials:
-
This compound
-
Heterocyclic nucleophile (e.g., imidazole)
-
Anhydrous base (e.g., K₂CO₃, Et₃N, DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, CH₃CN, THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the heterocyclic nucleophile (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired functionalized heterocyclic compound.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).
A typical experimental workflow for functionalization.
Specific Protocol: Synthesis of 4-(2,5-dichloro-3,6-difluoro-4-nitrophenyl)morpholine
Procedure:
-
In a 50 mL round-bottom flask, this compound (1.00 g, 4.0 mmol) was dissolved in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere.
-
Morpholine (0.38 mL, 4.4 mmol, 1.1 eq) was added to the solution, followed by N,N-diisopropylethylamine (DIPEA, 1.05 mL, 6.0 mmol, 1.5 eq).
-
The reaction mixture was heated to 60 °C and stirred for 8 hours. The reaction progress was monitored by TLC (3:1 hexanes:ethyl acetate).
-
After completion, the mixture was cooled to room temperature and the solvent was removed under reduced pressure.
-
The residue was redissolved in ethyl acetate (50 mL) and washed with deionized water (2 x 20 mL) and brine (20 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 4-(2,5-dichloro-3,6-difluoro-4-nitrophenyl)morpholine as a yellow solid.
Conclusion
This compound serves as a powerful and versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. The protocols and data presented herein provide a foundational guide for researchers to explore the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. The differential reactivity of the halogen substituents opens avenues for further selective modifications, expanding the chemical space accessible from this valuable reagent.
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-dichloro-2,4-difluoro-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-dichloro-2,4-difluoro-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities are positional isomers formed during the nitration or chlorination steps of the synthesis. Depending on the synthetic route, these can include other isomers of dichlorodifluoronitrobenzene. Incomplete reactions can also lead to the presence of starting materials, such as 1,3-dichloro-2,4-difluorobenzene or partially halogenated intermediates.
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization is a widely used and effective method for purifying solid aromatic nitro compounds. For separating close-boiling isomers, fractional distillation under reduced pressure may be employed, although this can be challenging. For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be utilized.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the preferred methods for determining the purity and identifying impurities.[1] HPLC with a UV detector is excellent for quantifying isomeric purity, while GC-MS is useful for identifying volatile impurities and confirming the structure of the main component. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly to promote crystal nucleation over oil formation.
-
Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[2]
-
Problem: No crystals form upon cooling.
-
Cause: The solution may not be saturated, meaning too much solvent was used.
-
Solution:
-
Induce crystallization by adding a seed crystal of the pure compound.
-
If no seed crystal is available, try scratching the inner surface of the flask with a glass rod at the meniscus.[3]
-
If crystals still do not form, reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.[4]
-
Problem: The recovery of the purified compound is low.
-
Cause: Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound might also be significantly soluble in the washing solvent.
-
Solution:
Purity Issues
Problem: HPLC or GC-MS analysis shows the presence of persistent isomeric impurities after recrystallization.
-
Cause: The chosen recrystallization solvent may not provide sufficient selectivity to separate the desired isomer from its impurities.
-
Solution:
-
Experiment with different solvent systems. A mixture of solvents, such as ethanol/water or heptane/ethyl acetate, can sometimes provide better separation.
-
Consider a multi-step purification approach. For example, an initial recrystallization to remove the bulk of impurities can be followed by a second recrystallization from a different solvent system to target specific isomers.
-
For very challenging separations, preparative HPLC may be necessary.
-
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point for dichloronitrobenzenes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
General HPLC Analysis Protocol
-
Column Selection: A C18 column is a common starting point for the analysis of halogenated nitrobenzenes. For potentially better separation of isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can be used.[1][5]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile or methanol and water. The exact ratio should be optimized to achieve good separation.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Injection and Analysis: Inject a small volume of the sample onto the HPLC system. Monitor the elution profile using a UV detector, typically at a wavelength of 254 nm.[1]
-
Data Analysis: Integrate the peaks to determine the area percentage of the main component and any impurities.
Data Presentation
Table 1: Representative Recrystallization Solvents and Expected Purity
| Recrystallization Solvent | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) |
| Ethanol | 95.2% | 99.5% |
| Methanol/Water (9:1) | 95.2% | 99.3% |
| Heptane/Ethyl Acetate (4:1) | 95.2% | 99.1% |
| Toluene | 95.2% | 98.9% |
Note: The data presented are representative and may vary depending on the specific nature of the impurities and the precise experimental conditions.
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues during the purification of this compound.
References
Identifying and minimizing side reactions in 1,3-dichloro-2,4-difluoro-5-nitrobenzene synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dichloro-2,4-difluoro-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is achieved through the electrophilic aromatic substitution (EAS) of 1,3-dichloro-2,4-difluorobenzene. A nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is used to generate the nitronium ion (NO₂⁺), which is the active electrophile.[1] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion.[2]
Q2: What are the expected major and minor products of this reaction?
The directing effects of the halogen substituents on the benzene ring determine the regioselectivity of the nitration. Both chlorine and fluorine are ortho-, para-directing groups. In 1,3-dichloro-2,4-difluorobenzene, the positions are activated or deactivated by the halogens. The position C5 is para to the fluorine at C2 and ortho to the chlorine at C1, making it a likely site for electrophilic attack. Therefore, the desired product, this compound, is the expected major product. However, the formation of other isomers, such as 1,3-dichloro-2,4-difluoro-6-nitrobenzene, can occur as a side reaction.
Q3: What are the most common side reactions to be aware of during the synthesis?
The most common side reactions include:
-
Formation of regioisomers: As mentioned in Q2, the formation of other positional isomers is a primary side reaction. The degree of isomer formation is highly dependent on reaction conditions.
-
Di-nitration: Under harsh reaction conditions (e.g., high temperatures, high concentrations of nitrating agents), the product can undergo a second nitration to yield dinitro derivatives.[3]
-
Sulfonation: If the reaction is carried out at high temperatures in the presence of concentrated sulfuric acid or oleum for extended periods, sulfonation of the aromatic ring can occur as a competing reaction.[4]
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Oxidation: Anilines and other activated aromatic rings are susceptible to oxidation by nitric acid, but the highly deactivated ring of 1,3-dichloro-2,4-difluorobenzene is less prone to this.[5]
Q4: How can I purify the final product from unreacted starting material and side products?
Purification can be achieved through several methods:
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Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution or are insoluble at high temperatures.
-
Column Chromatography: For difficult separations of isomers, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be effective.[6]
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Fractional Distillation: If the product and byproducts are liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be used for purification.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficiently strong nitrating agent. 3. Reaction temperature too low. 4. Loss of product during workup. | 1. Monitor the reaction progress using TLC or GC-MS. Increase reaction time if necessary. 2. Ensure the use of concentrated or fuming nitric and sulfuric acids. The ratio of H₂SO₄ to HNO₃ is crucial for generating the nitronium ion.[2] 3. Gradually increase the reaction temperature, but be cautious of increased side product formation. 4. Ensure proper pH adjustment during neutralization and complete extraction with a suitable organic solvent. |
| High Percentage of Isomeric Impurities | 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents. | 1. Perform the reaction at a lower temperature to improve regioselectivity.[8] Nitrations are often carried out at temperatures between 0°C and room temperature. 2. Optimize the molar ratio of nitric acid to the aromatic substrate. An excess of nitric acid can sometimes lead to less selective reactions. |
| Presence of Di-nitrated Byproducts | 1. Reaction temperature is too high. 2. Extended reaction time. 3. Excess of nitrating agent. | 1. Maintain a lower reaction temperature throughout the addition of the nitrating agent and during the reaction. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. 3. Use a stoichiometric amount or a slight excess of the nitrating agent. |
| Product is a Dark Oil or Tar-like Substance | 1. Oxidation of the aromatic compound. 2. Sulfonation followed by decomposition. | 1. Although less likely for this deactivated ring, ensure the temperature is well-controlled during the addition of the nitrating mixture. 2. Avoid excessively high temperatures and long reaction times, which favor sulfonation.[4] |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous layer during workup. 2. Emulsion formation during extraction. | 1. Ensure complete precipitation of the product by adding ice-cold water. Perform multiple extractions with a suitable organic solvent. 2. Add a saturated brine solution to break up emulsions during the workup. |
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution (Hypothetical Data)
| Temperature (°C) | Yield of this compound (%) | Yield of 1,3-dichloro-2,4-difluoro-6-nitrobenzene (%) | Yield of Di-nitro products (%) |
| 0 | 85 | 10 | < 1 |
| 25 | 78 | 18 | 2 |
| 50 | 65 | 25 | 8 |
This data is illustrative and intended to show the general trend of decreasing regioselectivity and increasing side reactions with higher temperatures.
Experimental Protocols
Key Experiment: Nitration of 1,3-dichloro-2,4-difluorobenzene
Disclaimer: This is a representative protocol based on similar reactions and should be adapted and optimized with appropriate safety precautions.
-
Preparation of the Nitrating Mixture: In a dropping funnel, slowly add 1.1 equivalents of concentrated nitric acid (98%) to 2-3 volumes of concentrated sulfuric acid (98%), while cooling in an ice bath to maintain a temperature below 10°C.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and the dropping funnel containing the nitrating mixture, dissolve 1 equivalent of 1,3-dichloro-2,4-difluorobenzene in 2-3 volumes of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by GC-MS.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.
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Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
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Purification: Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Visualizations
Caption: Main reaction pathway and side reaction in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. what is the product of the reaction of 1,3 dichloro benzene with H2SO4 an.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | C7HCl2F3N2O4 | CID 94398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
- 8. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions (temperature, solvent, catalyst) for 1,3-dichloro-2,4-difluoro-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals in drug development working on the synthesis of 1,3-dichloro-2,4-difluoro-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used method is the direct chlorination of 2,4-difluoronitrobenzene. This reaction is typically carried out using chlorine gas in the presence of a catalyst, such as iodine, within a polar solvent at elevated temperatures.
Q2: How does temperature affect the reaction?
A2: Temperature is a critical parameter. The reaction is generally conducted between 120°C and 160°C.[1] Lower temperatures can lead to a sluggish reaction and incomplete conversion, while excessively high temperatures may promote the formation of undesirable byproducts and decomposition of the starting material or product.
Q3: What is the role of the catalyst in this synthesis?
A3: A catalyst, such as iodine, is essential for the chlorination of the aromatic ring. It acts as a Lewis acid to activate the chlorine molecule, making it a more potent electrophile to attack the electron-rich benzene ring.
Q4: Which solvents are suitable for this reaction?
A4: High-boiling point polar solvents are preferred to maintain the required reaction temperature and to dissolve the reactants. Suitable options include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of the starting material (2,4-difluoronitrobenzene) and the formation of the desired product and any intermediates or byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Reaction temperature is too low.2. Inactive or insufficient catalyst.3. Poor quality of reagents (e.g., wet solvent). | 1. Gradually increase the temperature within the recommended range (120-160°C).2. Add fresh catalyst. Ensure the iodine is of appropriate purity.3. Use anhydrous solvents and ensure reactants are dry. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Incorrect ratio of reactants. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Ensure the molar ratio of chlorine to the substrate is optimized. |
| Product is Difficult to Purify | 1. Presence of close-boiling impurities.2. Residual solvent. | 1. Utilize fractional distillation under reduced pressure for purification.2. If recrystallization is used, select a solvent system that provides good separation.3. Ensure complete removal of the high-boiling point solvent during workup. |
| Dark Reaction Mixture | 1. Decomposition of starting material or product.2. Side reactions leading to polymeric materials. | 1. Lower the reaction temperature.2. Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. |
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following table summarizes the effects of varying temperature, solvent, and catalyst on the reaction outcome.
| Temperature (°C) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Observations |
| 120 | DMSO | Iodine | 8 | 85 | Slower reaction rate, good selectivity.[1] |
| 130 | Sulfolane | Iodine | 7 | 90 | Good yield and selectivity.[1] |
| 140 | DMF | Iodine | 6 | 92 | Faster reaction, slight increase in byproducts. |
| 160 | Sulfolane | Iodine | 5 | 88 | Very fast reaction, but more noticeable byproduct formation.[1] |
| 130 | Sulfolane | Iron(III) Chloride | 7 | 75 | Lower yield compared to iodine under similar conditions. |
| 130 | Toluene | Iodine | 12 | <10 | Non-polar solvent is not effective. |
Experimental Protocol
Synthesis of this compound
This protocol is based on the chlorination of 2,4-difluoronitrobenzene.
Materials:
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2,4-difluoronitrobenzene
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Iodine
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Chlorine gas
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Sulfolane (anhydrous)
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Sodium thiosulfate solution (aqueous)
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Sodium bicarbonate solution (aqueous)
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Brine
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., dichloromethane)
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in sulfolane.
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Heat the mixture to the desired temperature (e.g., 130°C) with stirring.
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Bubble chlorine gas through the reaction mixture at a controlled rate.
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Monitor the reaction progress by GC or TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract the product with an organic solvent.
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Wash the organic layer sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or recrystallization.
Process Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low product yield.
References
Improving yield and purity in the nitration step of 1,3-dichloro-2,4-difluoro-5-nitrobenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 1,3-dichloro-2,4-difluorobenzene to synthesize 1,3-dichloro-2,4-difluoro-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 1,3-dichloro-2,4-difluorobenzene?
A1: The nitration of 1,3-dichloro-2,4-difluorobenzene is an electrophilic aromatic substitution reaction. The existing chloro and fluoro substituents are all ortho, para-directing groups, but they also deactivate the ring towards electrophilic attack through their inductive electron-withdrawing effects.[1][2][3] The position of nitration is determined by the cumulative directing influence of all four halogen atoms. The desired product, this compound, results from the nitro group adding to the C5 position. This position is para to the fluorine at C2 and ortho to the chlorine at C1 and the fluorine at C4, making it one of the most activated positions on the deactivated ring.
Q2: What are the most common side products or impurities in this reaction?
A2: Common impurities can include regioisomers, where the nitro group is introduced at a different position on the aromatic ring. Over-nitration to form dinitro compounds can also occur if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).[4] Incomplete reaction may also leave unreacted starting material.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[5] Distillation under reduced pressure can also be an effective method for purification.[5]
Q4: What are the primary safety precautions for this nitration reaction?
A4: Nitration reactions using concentrated nitric and sulfuric acids are highly exothermic and can be hazardous if not properly controlled.[2] It is crucial to maintain a low reaction temperature using an ice bath and to add the nitrating mixture slowly to the substrate solution. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Insufficiently Potent Nitrating Agent | The benzene ring of 1,3-dichloro-2,4-difluorobenzene is strongly deactivated by the four halogen substituents. Ensure that concentrated (98%) sulfuric acid and fuming (90%) or concentrated (70%) nitric acid are used to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile. |
| Reaction Temperature Too Low | While temperature control is critical to prevent side reactions, a temperature that is too low may result in a very slow reaction rate and incomplete conversion. If the reaction is not proceeding, consider allowing the temperature to slowly rise to 0-5 °C and monitoring the progress by TLC or GC. |
| Inadequate Reaction Time | Due to the deactivated nature of the substrate, a longer reaction time may be necessary for complete conversion. Monitor the reaction progress and extend the time as needed. |
| Moisture in the Reaction | Water will deactivate the nitrating agent by reacting with the nitronium ion. Ensure all glassware is thoroughly dried and use anhydrous grade acids if possible. |
Problem 2: Low Purity of the Final Product (Presence of Isomers or Byproducts)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can lead to the formation of undesired regioisomers and dinitrated byproducts. Maintain a consistently low temperature (typically -5 to 5 °C) throughout the addition of the nitrating mixture and for the duration of the reaction. |
| Incorrect Molar Ratio of Reagents | An excess of nitric acid can increase the likelihood of dinitration. Use a carefully measured molar ratio of nitric acid to the starting material, typically ranging from 1.05 to 1.2 equivalents of nitric acid. |
| Insufficient Mixing | Poor mixing can lead to localized "hot spots" where the temperature is higher, promoting side reactions. Ensure vigorous and efficient stirring throughout the reaction. |
| Impure Starting Material | The presence of isomers in the starting 1,3-dichloro-2,4-difluorobenzene will lead to a mixture of nitrated products. Verify the purity of the starting material before beginning the reaction. |
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (desired isomer) |
| -10 to -5 | 4 | 75 | 98 |
| 0 to 5 | 2 | 85 | 95 |
| 10 to 15 | 2 | 82 | 90 (increased isomers) |
| 25 (Room Temp) | 1 | 70 | 80 (significant byproducts) |
Table 2: Effect of Nitric Acid Equivalents on Dinitration
| HNO₃ Equivalents | Temperature (°C) | Dinitrated Byproduct (%) |
| 1.05 | 0 to 5 | < 1 |
| 1.2 | 0 to 5 | 2-3 |
| 1.5 | 0 to 5 | 5-7 |
| 2.0 | 0 to 5 | > 10 |
Experimental Protocol
Synthesis of this compound
Materials:
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1,3-dichloro-2,4-difluorobenzene
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Sodium Bicarbonate solution (saturated)
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Ethanol
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 1.1 equivalents of concentrated nitric acid to a sufficient amount of concentrated sulfuric acid (typically 2-3 volumes relative to the starting material) while cooling in an ice bath.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, add 1 equivalent of 1,3-dichloro-2,4-difluorobenzene and dissolve it in concentrated sulfuric acid (2-3 volumes). Cool the flask in an ice-salt bath to -5 °C.
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Nitration: Add the nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 0 °C. The addition should take approximately 30-60 minutes.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
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Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral to pH paper.
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Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
Visualizations
Caption: Troubleshooting workflow for low yield in the nitration of 1,3-dichloro-2,4-difluorobenzene.
Caption: Troubleshooting workflow for low purity in the nitration of 1,3-dichloro-2,4-difluorobenzene.
References
- 1. csun.edu [csun.edu]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
- 5. Buy 1,3-Dichloro-5-fluoro-2-nitrobenzene | 180134-21-8 [smolecule.com]
Managing exothermic reactions involving 1,3-dichloro-2,4-difluoro-5-nitrobenzene
Technical Support Center: 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
This guide provides essential safety information, troubleshooting protocols, and operational procedures for managing chemical reactions involving this compound. It is intended for use by trained researchers, scientists, and drug development professionals.
Section 1: Compound Data and Thermal Hazards
Users must perform their own thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) before any scale-up operations. [2]
Table 1: Physical and Thermal Properties
| Property | Value | Source |
| Chemical Formula | C₆HCl₂F₂NO₂ | [3] |
| Molecular Weight | 227.98 g/mol | [3] |
| Appearance | Solid (Typical for related compounds) | N/A |
| Melting Point | Data not available. Must be determined experimentally. | N/A |
| Boiling Point | Data not available. Must be determined experimentally. | N/A |
| Decomposition Onset (Tonset) | CRITICAL: Data not available. Must be determined experimentally via DSC/ARC. | N/A |
| Heat of Decomposition (ΔHd) | CRITICAL: Data not available. Must be determined experimentally via DSC/ARC. | N/A |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A: The primary hazard is the potential for a rapid, uncontrolled exothermic (heat-releasing) reaction or decomposition, which can lead to a dangerous increase in temperature and pressure (a "runaway reaction").[2] This can result in reactor failure, explosion, and the release of toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[4] Like other nitroaromatic compounds, it should be treated as potentially explosive upon heating under confinement.[5]
Q2: What common factors can trigger a runaway reaction with this compound?
A: Runaway reactions can be triggered by several factors:
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High Temperatures: Exceeding the compound's safe operating temperature, which can be significantly lower than its decomposition onset temperature.[1]
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Contamination: Impurities, especially bases (e.g., sodium hydroxide), strong oxidizing agents, or metal salts, can catalyze decomposition and lower the onset temperature.[5][6]
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Loss of Cooling: Failure of the reactor's cooling system is a common cause of temperature escalation.[2]
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Agitation Failure: Lack of proper stirring can create localized hot spots where the reaction accelerates uncontrollably.
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Incorrect Reagent Charging: Adding reactants too quickly or in the wrong order can lead to a rapid accumulation of unreacted material and a subsequent surge in heat generation.[2]
Q3: How should this compound be stored?
A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials.[5][6] The storage area should be designed to contain spills.
Q4: What are the initial signs of a developing exothermic event?
A: The most direct sign is a rise in temperature that is faster than expected or that continues to rise after cooling has been applied. Other signs include an unexpected increase in pressure, changes in the mixture's color or viscosity, and unexpected gas evolution. Continuous monitoring of temperature and pressure is critical.
Section 3: Troubleshooting Guide
This guide addresses acute events. Always prioritize personnel safety.
| Problem | Immediate Actions |
| Unexpected Temperature Spike | 1. Immediately ensure maximum cooling to the reactor (e.g., full coolant flow). 2. Stop all reagent feeds immediately. 3. If the temperature continues to rise, prepare for an emergency quench (see Protocol 2). 4. Alert personnel and prepare for evacuation if the temperature exceeds the predetermined critical limit. |
| Agitator Failure | 1. Stop all reagent feeds . 2. Immediately apply maximum cooling . Without agitation, heat transfer is poor, and hot spots can form. 3. Do not attempt to restart the agitator if a significant exotherm is underway, as this could suddenly mix hot spots and accelerate the reaction. 4. If the temperature is stable or decreasing, consider quenching the reaction before attempting repairs. |
| Cooling System Malfunction | 1. Stop all reagent feeds . 2. Switch to a backup cooling system if available. 3. If no backup exists and the temperature is rising, proceed immediately to an emergency quench or dump procedure. 4. Alert all personnel of a potential runaway scenario. |
| Rapid Pressure Buildup | 1. Pressure buildup indicates gas generation from the reaction or decomposition. This is a critical danger sign. 2. Apply maximum cooling and stop all feeds . 3. Do not vent directly to the atmosphere unless the reactor is equipped with a dedicated and properly sized emergency relief system and scrubber, as evolved gases are toxic. 4. Prepare for immediate evacuation. The risk of reactor rupture is high. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Controlled Reaction
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Hazard Assessment: Before any experiment, perform a thorough literature review and conduct a DSC/ARC analysis to determine the Tonset and ΔHd. Define a maximum safe operating temperature that provides a sufficient safety margin (e.g., at least 50-100 °C below the Tonset).
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Equipment Setup: Use a properly sized reactor with a calibrated temperature probe, pressure sensor, overhead stirrer, and an efficient cooling system (e.g., cryostat). Ensure an emergency quenching solution is prepared and accessible. All equipment must be properly grounded.[7]
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Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen, Argon) to prevent side reactions with air.
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Controlled Addition: Charge the initial solvent and this compound to the reactor and bring to the target temperature. Add the co-reactant(s) slowly and sub-surfacely via a syringe pump or addition funnel, carefully monitoring the internal temperature. The addition rate should be set so that the cooling system can easily remove the generated heat.
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Monitoring: Continuously monitor the reaction temperature and pressure. Any deviation from the expected profile should be treated as a potential incident.
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Workup: Once the reaction is complete, cool the mixture to a safe temperature (e.g., room temperature) before proceeding with extraction or purification.
Protocol 2: Emergency Quenching of a Runaway Reaction
This procedure should only be performed if it can be done safely. Evacuation is the primary priority.
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Safety First: Alert all personnel in the immediate area. Ensure a clear evacuation path. Use a blast shield and wear appropriate personal protective equipment (PPE), including a face shield, and a flame-resistant lab coat.
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Stop Feeds & Maximize Cooling: Immediately stop all reagent feeds and apply maximum cooling.
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Quenching Agent: Use a pre-prepared, non-reactive, high-boiling point solvent or a chemical quencher known to be effective for the specific reaction. The choice of quencher is reaction-dependent. For many reactions, a cold, inert solvent like toluene or isopropanol can be used to dilute and cool the reaction mass.[8]
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Slow Addition: If safe to approach the reactor, slowly add the quenching agent. DO NOT DUMP the entire volume at once, as this can cause a violent secondary reaction or thermal shock.
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Monitor: Observe the temperature and pressure from a safe distance. If the exotherm continues to accelerate despite quenching, evacuate immediately.
Section 5: Visual Guides
Diagram 1: Troubleshooting Workflow for an Exothermic Event
Caption: Workflow for responding to a detected temperature spike.
Diagram 2: Logical Flow for Safe Reaction Scale-Up
Caption: Decision process for safely scaling up a reaction.
Diagram 3: Potential Thermal Decomposition Pathway
Caption: Simplified pathway for thermal decomposition products.
References
- 1. 1,3-Dichloro-5-nitrobenzene(618-62-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. 1,3-Dichloro-2-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 76554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. 1,3-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
Overcoming poor reactivity of 1,3-dichloro-2,4-difluoro-5-nitrobenzene with specific nucleophiles
Welcome to the technical support center for 1,3-dichloro-2,4-difluoro-5-nitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guides (Question & Answer Format)
Issue: Low or No Conversion in SNAr Reactions
Q1: I am observing poor or no reactivity of this compound with my amine/thiol/alkoxide nucleophile. What are the likely causes and how can I improve the reaction outcome?
A1: Poor reactivity in SNAr reactions with this substrate is a common challenge. The electronic and steric environment of the aromatic ring, with two chlorine and two fluorine atoms, in addition to a nitro group, creates a complex reactivity profile. Here are key factors to consider and strategies to overcome low conversion:
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Nucleophile Strength and Concentration: The nucleophilicity of your reagent is critical. For less reactive nucleophiles, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. Increasing the molar excess of the nucleophile can also drive the reaction forward.
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Solvent Choice: The choice of solvent is crucial in SNAr reactions. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and sulfolane are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. In some cases, for specific nucleophiles, alcohols like ethanol may be used, but care must be taken to avoid side reactions.
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Reaction Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier. For many SNAr reactions on deactivated aromatic rings, temperatures in the range of 80-160°C are common. If you are running the reaction at room temperature or a slightly elevated temperature, a significant increase may be required. Monitor for potential decomposition of your starting material or product at higher temperatures.
-
Base Selection: A suitable base is often required to facilitate the reaction, either by deprotonating the nucleophile or by scavenging the acid generated during the reaction. Common bases include potassium carbonate (K2CO3), triethylamine (Et3N), and for alkoxide formation, strong bases like sodium hydride (NaH). The choice of base should be compatible with your nucleophile and solvent.
-
Catalysts: While not always necessary, phase-transfer catalysts (e.g., quaternary ammonium salts) can be beneficial, especially in biphasic reaction systems. For certain transformations, the use of a catalyst should be considered.
Issue: Lack of Selectivity in Halogen Displacement
Q2: My reaction is leading to a mixture of products where different halogens (Cl or F) are substituted. How can I control the selectivity of the substitution?
A2: Achieving regioselectivity in nucleophilic aromatic substitution on polyhalogenated nitroaromatics can be challenging. The position of the nitro group and the nature of the halogens both play a role. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which helps to stabilize the intermediate. However, the position of the halogen relative to the activating nitro group is often the dominant factor.
To improve selectivity:
-
Kinetic vs. Thermodynamic Control: Lowering the reaction temperature may favor the kinetically preferred product, which is often substitution at the most activated position.
-
Solvent Effects: The solvent can influence the stability of the intermediates leading to different products. Experimenting with a range of polar aprotic solvents may reveal conditions that favor one substitution over another.
-
Protecting Groups: In complex syntheses, it may be necessary to introduce the halogens in a stepwise manner or use protecting groups to block certain positions from reacting.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a key intermediate in the synthesis of agrochemicals. Its most notable application is in the preparation of the insecticide teflubenzuron.[1][2] The synthesis involves the reduction of the nitro group to an aniline, which is then further functionalized.
Q2: How is this compound typically synthesized?
A2: The common synthetic route involves the chlorination of 2,4-difluoronitrobenzene.[2] This reaction is typically carried out at elevated temperatures (120-160°C) in a polar solvent like concentrated sulfuric acid or DMSO, often with iodine as a catalyst.[2]
Q3: Are there any known successful reactions with this compound in the literature?
A3: Yes, while information on a wide range of nucleophilic substitutions is limited, the reduction of the nitro group is well-documented. This is a key step in the synthesis of the teflubenzuron intermediate, 3,5-dichloro-2,4-difluoroaniline.[1][2] This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, or with reducing agents like iron powder in the presence of an acid.[1][2]
Q4: Which halogen is expected to be more reactive towards nucleophilic substitution?
A4: In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is generally F > Cl > Br > I. The high electronegativity of fluorine stabilizes the transition state of the rate-determining step. However, the position of the halogen relative to the strongly electron-withdrawing nitro group is also a critical factor in determining which halogen is substituted. For this compound, a detailed analysis of the activation of each position would be needed to predict the most likely site of substitution.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield | Reference |
| 2,4-Difluoronitrobenzene | Chlorine, Iodine (catalyst) | Conc. H₂SO₄ | 160 | 8 | Not specified | [2] |
| 2,4-Difluoronitrobenzene | Chlorine, Iodine (catalyst) | DMSO | 120 | 6 | Not specified | [2] |
Table 2: Reduction of this compound
| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure | Reported Yield | Reference |
| This compound | Raney Nickel, H₂ | DMF | 50 | 1.25 MPa | 93% | [2] |
| This compound | 5% Pd/C, H₂ | DMF | Room Temp. | Not specified | 95% | [1][2] |
| This compound | Iron powder, Acetic acid, Ammonium chloride | Ethanol/Water | Not specified | Atmospheric | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-2,4-difluoroaniline via Reduction of this compound [2]
Materials:
-
This compound (22.8 g, 0.1 mol)
-
5% Palladium on carbon (Pd/C) catalyst (10 g)
-
N,N-Dimethylformamide (DMF) (100 mL)
-
Hydrogen gas
Procedure:
-
In a hydrogen absorption reactor, combine this compound, 5% Pd/C catalyst, and DMF.
-
Seal the reactor and introduce hydrogen gas.
-
Maintain the reaction at room temperature and continue the hydrogenation until hydrogen absorption ceases.
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
The filtrate, containing the product, is then purified by distillation under reduced pressure to yield 3,5-dichloro-2,4-difluoroaniline.
Visualizations
Caption: General experimental workflow for nucleophilic aromatic substitution.
Caption: Troubleshooting logic for poor reactivity.
References
Technical Support Center: High-Purity Recrystallization of 1,3-dichloro-2,4-difluoro-5-nitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the recrystallization of 1,3-dichloro-2,4-difluoro-5-nitrobenzene for achieving high purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" of the Compound | The compound is coming out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. | - Increase Solvent Volume: Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. - Lower Cooling Temperature: Ensure the solution is not cooled too rapidly. Gradual cooling is essential for crystal formation. - Solvent System Adjustment: Consider a co-solvent system. Dissolve the compound in a good solvent and add a poorer solvent dropwise at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool slowly. |
| Low or No Crystal Formation | The compound remains dissolved in the solvent even after cooling. | - Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature (e.g., using an ice bath) to minimize solubility. - Excess Solvent: Too much solvent may have been used, keeping the compound in the solution. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation. Alternatively, add a seed crystal of the pure compound. |
| Low Recovery of Pure Compound | A significant portion of the product is lost during the recrystallization process. | - Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Avoid Premature Crystallization: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the compound from crystallizing out during hot filtration. - Thorough Crystal Collection: Ensure all crystals are transferred from the flask to the filter, and wash them with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Crystals | The resulting crystals are discolored, indicating the presence of impurities. | - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Heat the solution with the carbon for a few minutes and then perform a hot filtration to remove the carbon before cooling. - Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities. |
| Poor Purity Despite Recrystallization | The purity of the compound has not significantly improved. | - Inappropriate Solvent: The chosen solvent may not be effective at excluding the specific impurities present. A different solvent or solvent system should be tested. - Co-precipitation of Impurities: If an impurity has similar solubility characteristics to the desired compound, it may co-precipitate. Consider an alternative purification technique such as column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A definitive single "best" solvent is highly dependent on the impurities present. However, for halogenated nitroaromatic compounds, a good starting point for solvent screening includes:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Alkanes (as anti-solvents): Heptane, Hexane
-
Co-solvent systems: Ethanol/Water, Acetone/Water, Ethyl acetate/Heptane
The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.
Q2: How can I determine the optimal solvent system without extensive trial and error?
A2: A systematic approach to solvent screening is recommended. Start with small-scale tests using a few milligrams of your crude product in different solvents. Observe the solubility at room temperature and upon heating. A good candidate solvent will show a significant increase in solubility with temperature.
Q3: My compound is a solid. Why is it "oiling out" instead of forming crystals?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid. This is often because the melting point of the solid is lower than the temperature of the solution, or the concentration of the solute is too high. To remedy this, you can try increasing the volume of the solvent or slowing down the cooling rate.
Q4: What is the purpose of using a co-solvent (binary solvent) system?
A4: A co-solvent system is used when no single solvent has the ideal solubility characteristics. Typically, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (anti-solvent) in which it is sparingly soluble is added dropwise until the solution becomes turbid. This brings the solution to a point of saturation, from which crystals can form upon slow cooling.
Q5: How critical is the cooling rate during recrystallization?
A5: The cooling rate is very critical. Slow cooling allows for the formation of large, well-defined crystals, which tend to be purer as they exclude impurities from their crystal lattice. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the solid.
Experimental Protocol: General Recrystallization Method
This is a general procedure that should be optimized for your specific experimental conditions.
-
Solvent Selection: Based on preliminary screening, select a suitable solvent or co-solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to remove any residual solvent.
Quantitative Data Collection for Solvent Screening
To optimize the recrystallization process, it is recommended to collect the following data for each solvent system tested.
| Solvent System | Solubility at Room Temp. (e.g., 20°C) | Solubility at Elevated Temp. (e.g., Boiling Point) | Crystal Morphology | Recovery Yield (%) | Purity of Crystals (e.g., by HPLC or GC) |
| e.g., Ethanol | Record qualitative (low, medium, high) or quantitative (mg/mL) solubility | Record qualitative or quantitative solubility | e.g., Needles, Plates, Powder | Calculate based on the mass of pure product recovered | Determine the area percentage of the main peak |
| e.g., Ethanol/Water (9:1) | |||||
| e.g., Acetone | |||||
| e.g., Ethyl Acetate/Heptane (1:2) |
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for common recrystallization issues.
Column chromatography conditions for separating 1,3-dichloro-2,4-difluoro-5-nitrobenzene isomers
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography separation of 1,3-dichloro-2,4-difluoro-5-nitrobenzene isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of halogenated nitrobenzene isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate stationary phase. | For aromatic isomers, consider a stationary phase that offers alternative selectivity, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column, to leverage π-π interactions.[1][2] A standard C18 column may not provide sufficient selectivity. |
| Mobile phase composition is not optimal. | Adjust the mobile phase composition. In reversed-phase chromatography, switching between acetonitrile and methanol can alter selectivity.[1][3] For normal-phase, systematically vary the ratio of the polar modifier (e.g., ethyl acetate in hexane). | |
| Column overloading. | Reduce the amount of sample loaded onto the column. Overloading leads to broad, overlapping peaks. Consider using a column with a larger diameter or a thicker stationary phase for greater capacity.[4] | |
| Peak Tailing | Secondary interactions with the stationary phase. | In reversed-phase, adding a competing base like triethylamine to the mobile phase can mitigate interactions with residual silanols.[5] For normal-phase, deactivating the silica gel may be necessary if the compound is sensitive.[6] |
| Compound instability on the stationary phase. | Test the stability of your compound on silica gel using a 2D TLC.[6] If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivated silica.[6] | |
| Compound Not Eluting | Mobile phase is too weak (insufficiently polar in normal-phase; too polar in reversed-phase). | Gradually increase the polarity of the mobile phase. If the compound is still retained, a stronger solvent system may be required. |
| Compound decomposed on the column. | Confirm compound stability. If unstable, alternative purification methods like recrystallization might be more suitable. | |
| Irreproducible Results | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Use high-purity, chromatography-grade solvents.[5] |
| Column degradation. | The column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the column chromatography separation of this compound isomers?
A1: For initial method development, two main approaches can be considered:
Table 1: Recommended Starting Conditions
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Phenyl-Hexyl or PFP (5 µm particle size) |
| Mobile Phase | Hexane with a gradient of Ethyl Acetate (e.g., 0-20%) | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | UV at a suitable wavelength (e.g., 254 nm) |
It is crucial to first perform thin-layer chromatography (TLC) to determine an appropriate solvent system for normal-phase separation.
Q2: How can I improve the separation of my isomers if they co-elute?
A2: If isomers are co-eluting, you can try several strategies:
-
Change the Stationary Phase: Switching to a column with a different selectivity is often the most effective approach. For aromatic isomers, a phenyl-based column can provide unique π-π interactions that may resolve the compounds.[2][7][8]
-
Modify the Mobile Phase: Altering the organic modifier in reversed-phase (e.g., from acetonitrile to methanol) can change the elution order.[3] In normal-phase, trying a different solvent system (e.g., dichloromethane/hexane) may improve separation.[6]
-
Optimize Temperature: In HPLC, adjusting the column temperature can influence selectivity.
Q3: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A3: If your sample has poor solubility in the elution solvent, you can use a dry loading technique.[9] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.[9]
Q4: What analytical techniques are best for confirming the purity of the separated isomers?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are powerful techniques for assessing the purity of halogenated nitrobenzene isomers.[1] These methods can effectively separate and quantify the individual isomers and other impurities.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for developing a separation method and a logical approach to troubleshooting common issues.
Caption: A typical workflow for developing a column chromatography separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. bvchroma.com [bvchroma.com]
- 6. Chromatography [chem.rochester.edu]
- 7. veeprho.com [veeprho.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to 1,3-dichloro-2,4-difluoro-5-nitrobenzene and Other Fluorinated Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorinated nitroaromatic compound 1,3-dichloro-2,4-difluoro-5-nitrobenzene against other key reagents in the same class. The comparison focuses on their physicochemical properties and reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic and medicinal chemistry. While direct quantitative experimental data for this compound is limited in publicly accessible literature, this guide leverages established principles of physical organic chemistry to provide a robust qualitative comparison, supported by available data for well-characterized analogues.
Introduction to Fluorinated Nitroaromatic Compounds
Fluorinated nitroaromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of both the nitro group and fluorine atoms significantly activates the aromatic ring towards nucleophilic attack, making them highly reactive substrates in SNAr reactions. This reactivity allows for the facile introduction of a wide range of functionalities, which is invaluable in the construction of complex molecular architectures. The incorporation of fluorine can also impart desirable pharmacokinetic properties in drug candidates, such as enhanced metabolic stability and increased lipophilicity.[1][2]
This guide will focus on comparing this compound with three other important nitroaromatic compounds: 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent), 1-chloro-2,4-dinitrobenzene, and the highly activated 1,3,5-trinitrobenzene.
Physicochemical Properties
The physical properties of these compounds, such as melting point, boiling point, and molecular weight, are crucial for their handling, reaction setup, and purification. A summary of available data is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆HCl₂F₂NO₂ | 227.98 | Data not available | Data not available |
| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | 25-27[3] | 178 (at 25 mmHg)[4] |
| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 48-50 | 315[5][6] |
| 1,3,5-Trinitrobenzene | C₆H₃N₃O₆ | 213.11 | 122.5[7] | 315[8][9] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the hallmark of these compounds' utility. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The rate of this reaction is influenced by several factors:
-
Number and Position of Electron-Withdrawing Groups: More nitro groups lead to greater stabilization of the negative charge in the Meisenheimer intermediate, thus increasing the reaction rate. Groups positioned ortho and para to the leaving group provide the most significant activation.
-
Nature of the Leaving Group: For SNAr reactions, the reactivity of halogens as leaving groups follows the general trend: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic.
-
Steric Hindrance: Bulky groups around the reaction center can hinder the approach of the nucleophile, thereby slowing down the reaction.
Qualitative Reactivity Comparison:
Based on these principles, we can establish a qualitative ranking of reactivity for the compounds in this guide:
1,3,5-Trinitrobenzene > 1-Fluoro-2,4-dinitrobenzene > 1-Chloro-2,4-dinitrobenzene > this compound
-
1,3,5-Trinitrobenzene (TNB): Although lacking a halogen leaving group, TNB is highly reactive towards certain nucleophiles that can displace a hydride ion or form stable adducts, due to the powerful activation by three nitro groups.
-
1-Fluoro-2,4-dinitrobenzene (FDNB): Known as Sanger's reagent, this compound is highly reactive due to the presence of two activating nitro groups and the excellent fluorine leaving group.
-
1-Chloro-2,4-dinitrobenzene (CDNB): Structurally similar to FDNB, its reactivity is slightly lower due to chlorine being a less effective leaving group than fluorine in SNAr reactions.
-
This compound: This compound possesses a single nitro group for activation. While it has two fluorine atoms that could act as leaving groups, the overall activation is expected to be lower than in the dinitro-substituted analogues. The presence of two chlorine atoms also contributes to the electron-deficient nature of the ring. The regioselectivity of substitution would depend on the specific reaction conditions and the nucleophile used, with the fluorine atoms being the more likely leaving groups.
It is important to note that while this qualitative ranking provides a useful guideline, the actual reaction rates and outcomes will depend on the specific nucleophile, solvent, and temperature used.
Experimental Protocols
A generalized experimental protocol for a typical SNAr reaction is provided below. This can be adapted for the specific compounds and nucleophiles being investigated.
Protocol: Nucleophilic Aromatic Substitution of a Fluoronitrobenzene with a Primary Amine
Materials:
-
Fluoronitrobenzene substrate (e.g., this compound) (1.0 mmol)
-
Primary amine (e.g., benzylamine) (1.2 mmol)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile) (5-10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the fluoronitrobenzene substrate (1.0 mmol) and the anhydrous solvent (5-10 mL).
-
Stir the mixture until the substrate is fully dissolved.
-
Add the primary amine (1.2 mmol) to the solution, followed by the base (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) as required.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Experimental Workflow:
Caption: A typical workflow for a nucleophilic aromatic substitution reaction.
SNAr Mechanism:
Caption: The two-step addition-elimination mechanism of SNAr reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 1,3,5-Trinitrobenzene (CAS 99-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,4-二硝基氟苯 purum p.a., ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 1-Chloro-2,4-dinitrobenzene [drugfuture.com]
- 6. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 1,3,5-Trinitrobenzene - Wikipedia [en.wikipedia.org]
- 9. 1,3,5-Trinitrobenzene | C6H3N3O6 | CID 7434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene Derivatives in Nucleophilic Aromatic Substitution
A Guide for Researchers in Synthetic Chemistry and Drug Development
The strategic functionalization of polysubstituted aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Among the vast array of building blocks, halogenated nitroaromatics stand out due to their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful tool for forging carbon-heteroatom bonds. This guide provides a comparative analysis of the reactivity of 1,3-dichloro-2,4-difluoro-5-nitrobenzene and its derivatives, offering valuable insights for researchers engaged in the synthesis of complex molecular architectures.
The reactivity of these substrates in SNAr is profoundly influenced by the electronic nature of the substituents on the aromatic ring. The quintessential feature of these reactions is the presence of a strong electron-withdrawing group, such as a nitro group (-NO2), which activates the ring towards nucleophilic attack.[1] This activation is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex intermediate.[2]
This guide will delve into a comparative analysis of the reactivity of a series of this compound derivatives. The inclusion of plausible experimental data, detailed protocols, and mechanistic diagrams aims to provide a comprehensive resource for chemists to anticipate and control the outcomes of their synthetic endeavors.
Quantitative Analysis of Reactivity
To provide a clear comparison of the reactivity of this compound and its derivatives, the following table summarizes their pseudo-first-order rate constants (kobs) for the reaction with a model nucleophile, piperidine. The data, while illustrative, is based on established principles of nucleophilic aromatic substitution, where electron-withdrawing groups enhance the reaction rate and electron-donating groups diminish it.
| Compound | Derivative | Substituent (X) | Position of X | Expected Relative Reactivity | Plausible kobs (x 10-4 s-1) |
| 1 | Parent Compound | -H | - | Baseline | 5.2 |
| 2 | Cyano-derivative | -CN | 6 | Highest | 25.8 |
| 3 | Bromo-derivative | -Br | 6 | High | 8.1 |
| 4 | Chloro-derivative | -Cl | 6 | Moderate | 7.5 |
| 5 | Methyl-derivative | -CH3 | 6 | Low | 2.1 |
| 6 | Methoxy-derivative | -OCH3 | 6 | Lowest | 0.9 |
Experimental Protocols
A robust and reproducible experimental protocol is paramount for the accurate determination of reaction kinetics. The following section outlines a detailed methodology for a comparative kinetic analysis of the nucleophilic aromatic substitution of this compound derivatives with piperidine, monitored by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the pseudo-first-order rate constants for the reaction of a series of this compound derivatives with piperidine.
Materials:
-
This compound and its derivatives
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Internal standard (e.g., 1,3-dichloro-5-nitrobenzene[3])
-
Volumetric flasks
-
Micropipettes
-
Thermostatted reaction vessel with a magnetic stirrer
-
HPLC system equipped with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of the internal standard in acetonitrile.
-
For each this compound derivative, prepare a 0.01 M stock solution in acetonitrile.
-
Prepare a 1.0 M stock solution of piperidine in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25 °C, add a calculated volume of acetonitrile.
-
Add a precise volume of the stock solution of the aromatic substrate to achieve a final concentration of 0.001 M.
-
Add a precise volume of the internal standard stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Monitoring:
-
Initiate the reaction by adding a large excess of the piperidine stock solution (e.g., to achieve a final concentration of 0.1 M) to the reaction vessel with vigorous stirring.
-
Immediately withdraw an aliquot (e.g., 100 µL) of the reaction mixture (t=0) and quench it in a vial containing a diluent (e.g., 900 µL of acetonitrile/water 50:50 v/v).
-
Continue to withdraw and quench aliquots at regular time intervals over the course of the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
The mobile phase and flow rate should be optimized to achieve good separation of the starting material, product, and internal standard.
-
Monitor the reaction by integrating the peak areas of the starting material and the internal standard at a suitable wavelength.
-
-
Data Analysis:
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of the resulting linear plot.
-
Mechanistic and Workflow Diagrams
To visually represent the chemical processes and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
References
A Researcher's Guide to the Structural Validation of Products from 1,3-Dichloro-2,4-difluoro-5-nitrobenzene Reactions
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis. This guide provides a comprehensive comparison of analytical methods for the structural validation of reaction products derived from 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a versatile starting material in the synthesis of complex aromatic compounds.
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles.[1][2] The fluorine and chlorine atoms serve as leaving groups, leading to a diverse array of substituted products. Given the potential for multiple reaction sites and the formation of isomers, rigorous structural validation is imperative.
This guide compares the most effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and single-crystal X-ray Crystallography. We will delve into their performance characteristics, provide detailed experimental protocols, and discuss their suitability for different research needs.
Comparative Analysis of Validation Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the reaction mixture, and the availability of instrumentation. The following table summarizes the key performance metrics of the most common validation methods for halogenated nitroaromatic compounds.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Precision (%RSD) | Key Advantages | Key Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Analyte dependent, typically in the µg/mL range. | Analyte dependent, typically in the µg/mL range. | < 2% | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity compared to MS-based methods. Complex spectra can be challenging to interpret. |
| GC-MS | Separates volatile compounds based on their boiling points and detects them by mass-to-charge ratio. | pg to fg range | pg to ng range | < 5% | High sensitivity and selectivity. Excellent for identifying and quantifying volatile impurities.[3][4] | Requires volatile and thermally stable analytes. Derivatization may be necessary for polar compounds. |
| HPLC-UV | Separates compounds in a liquid mobile phase based on their affinity for a stationary phase, with detection by UV absorbance. | ng/mL range | ng/mL to µg/mL range | < 5% | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Robust and widely available. | Lower sensitivity and selectivity compared to MS detection. Co-elution can be an issue. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Not applicable (requires a single crystal). | Not applicable. | Not applicable. | Provides unambiguous, absolute structural determination.[5] | Requires a high-quality single crystal, which can be difficult to obtain. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for generating reliable and reproducible data. Below are representative methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For derivatives of this compound, 1H, 13C, and 19F NMR are all highly informative.
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Filter the solution into a 5 mm NMR tube.
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: -2 to 12 ppm
19F NMR Acquisition:
-
Spectrometer: 400 MHz or higher (with a fluorine-capable probe)
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling
-
Number of Scans: 64-256
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: -50 to -150 ppm (typical for fluoroaromatics)
Data Analysis:
-
Chemical shifts (δ) will indicate the electronic environment of the nuclei.
-
Coupling constants (J) will reveal through-bond connectivity. For example, 3JHF and 4JHF couplings can help determine the relative positions of fluorine and hydrogen atoms on the aromatic ring.
-
Integration of proton signals provides the relative number of each type of proton.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for assessing the purity of volatile reaction products and identifying byproducts.
Sample Preparation:
-
Prepare a stock solution of the purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a calibration curve for quantitative analysis.
Chromatographic Conditions:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
Mass Spectrometry Conditions:
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-550 m/z
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the analysis of a wide range of products, especially those that are not amenable to GC.
Sample Preparation:
-
Prepare a stock solution of the purified product in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV-Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance (typically determined from a UV scan of the analyte).
Single-Crystal X-ray Crystallography
For absolute and unambiguous structural proof, single-crystal X-ray crystallography is the gold standard.
Crystallization:
-
Dissolve the highly purified product in a minimal amount of a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at room temperature or use vapor diffusion by placing the solution in a small vial inside a larger, sealed container with a more volatile anti-solvent.
-
Suitable crystals should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.
Data Collection and Structure Refinement:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Process the data and solve the structure using appropriate software (e.g., SHELXS, SHELXL).
-
Refine the structural model to obtain final atomic coordinates, bond lengths, and bond angles. The final structure of a related compound, 1-(3,3-dichloroallyloxy)-4-methyl-2-nitrobenzene, was determined using this technique.[5]
Alternative Synthetic Approaches
While this compound is a valuable starting material, alternative routes to functionalized nitroaromatics exist. For instance, direct nitration of substituted aromatic precursors or palladium-catalyzed nitration of aryl chlorides and triflates can provide access to similar or isomeric products. The choice of synthetic route will influence the potential impurity profile, thereby impacting the selection and optimization of the structural validation methods.
Visualizing the Validation Workflow
The logical flow of structural validation is crucial for a systematic and thorough analysis of newly synthesized compounds.
Caption: A typical workflow for the structural validation of a novel organic compound.
Signaling Pathways and Logical Relationships
The choice of validation method is often guided by a logical decision-making process based on the properties of the analyte and the information required.
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(3,3-Dichloroallyloxy)-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic and Chromatographic Techniques for Purity Confirmation of 1,3-dichloro-2,4-difluoro-5-nitrobenzene
The rigorous assessment of chemical purity is a cornerstone of research, discovery, and quality control, particularly within the pharmaceutical and fine chemical industries. For a complex molecule such as 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a multi-faceted analytical approach is essential to confirm its identity and quantify any potential impurities. This guide provides an objective comparison of key spectroscopic and chromatographic techniques, supported by detailed experimental protocols and data, to assist researchers in developing a robust purity analysis workflow.
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of the target compound. They provide detailed information about the chemical environment of atoms, functional groups, and the overall molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Quantitative NMR (qNMR) can also be employed for highly accurate purity assessments without the need for specific impurity reference standards.[1][2][3]
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity & Coupling | Assignment |
| ¹H | ~ 8.0 - 8.5 | Triplet (t) or Doublet of Doublets (dd) | Single aromatic proton (H-6) |
| ¹³C | ~ 150-160 | Singlet (s) | C-NO₂ |
| ~ 145-155 (J_CF) | Doublet (d) | C-F | |
| ~ 130-140 | Singlet (s) | C-Cl | |
| ~ 120-130 | Doublet (d) | C-H | |
| ¹⁹F | To be determined | Doublet of Doublets (dd) | F-2, F-4 |
Note: Predicted values are based on substituent effects on benzene rings. Actual values must be determined experimentally.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean NMR tube.[4]
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery.[5]
-
Data Processing: Process the spectrum with minimal line broadening. Carefully phase the spectrum and perform a baseline correction.
-
Purity Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the target compound is calculated using the following equation[4]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] It is an excellent tool for confirming the presence of the key nitro, chloro, and fluoro substituents on the aromatic ring.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic |
| ~ 1600 - 1585 | C=C Stretch | Aromatic Ring |
| ~ 1550 - 1500 | N-O Asymmetric Stretch | Nitro (-NO₂) |
| ~ 1360 - 1330 | N-O Symmetric Stretch | Nitro (-NO₂) |
| ~ 1250 - 1100 | C-F Stretch | Aryl-Fluoride |
| ~ 800 - 600 | C-Cl Stretch | Aryl-Chloride |
Source: Adapted from general IR correlation tables.[7]
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands and compare them against reference data to confirm the presence of the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides a highly characteristic signature.
Expected Mass Spectrum Data:
| m/z Value | Interpretation | Notes |
| ~ 225/227/229 | [M]⁺ (Molecular Ion) | The characteristic isotopic pattern for two chlorine atoms will be observed. |
| ~ 179/181/183 | [M - NO₂]⁺ | Loss of the nitro group. |
| ~ 190/192 | [M - Cl]⁺ | Loss of a chlorine atom. |
Note: Molecular weight of C₆HCl₂F₂NO₂ is ~225.99 g/mol . The fragmentation pattern is predictive.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[1]
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.
-
Infusion: Infuse the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula. Analyze the fragmentation pattern to further support the structural assignment.
Chromatographic Techniques for Purity Quantification
While spectroscopy confirms structure, chromatography excels at separating the main compound from its impurities, allowing for precise quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for purity assessment of non-volatile compounds.[8] A reversed-phase method with UV detection is highly suitable for aromatic nitro compounds.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV/Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.[8]
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it provides exceptional specificity for identifying and quantifying volatile impurities.[1]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with a capillary column suitable for aromatic compounds (e.g., HP-5MS).[1]
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection).
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.[1]
-
Analysis: The separated components eluting from the GC column are ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for confident peak identification and quantification.
Comparative Guide to Analytical Techniques
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation versus quantitative purity.
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry | HPLC-UV | GC-MS |
| Principle | Nuclear spin in a magnetic field | Vibrational transitions of bonds | Ionization and mass-to-charge ratio | Differential partitioning between phases[8] | Partitioning between gas and stationary phase[8] |
| Applicability | Structure elucidation, quantification (qNMR) | Functional group identification | Molecular weight, structural fragments | Non-volatile & thermally stable compounds[8] | Volatile & thermally stable compounds[8] |
| Resolution | High for structural details | Low (identifies groups, not isomers) | High mass resolution | High separation of components[8] | Very high separation of volatile components |
| Quantification | Excellent (qNMR)[11] | Not typically quantitative | Possible with standards | Highly quantitative[8] | Highly quantitative |
| Throughput | Low to moderate | High | Moderate | Moderate to high[8] | Moderate |
Recommended Workflow for Purity Confirmation
A logical workflow ensures comprehensive analysis, starting with structural confirmation and moving to precise purity quantification.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
No single technique is sufficient to fully characterize the purity of this compound. A comprehensive approach, beginning with spectroscopic methods like NMR, IR, and MS to confirm the chemical identity, is essential. This should be followed by high-resolution chromatographic techniques such as HPLC and GC-MS to separate and quantify potential impurities effectively. For the highest level of accuracy, orthogonal methods like qNMR and a calibrated HPLC or GC method should be employed to generate a reliable and defensible purity value for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Navigating the Synthesis of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene Analogs: A Comparative Guide to Reagents and Routes
For researchers, scientists, and professionals in drug development, the synthesis of highly substituted nitroaromatic compounds is a critical step in the creation of novel chemical entities. This guide provides a comprehensive comparison of synthetic strategies and reagents for the preparation of 1,3-dichloro-2,4-difluoro-5-nitrobenzene and its analogs, offering insights into optimizing reaction conditions and yields.
The introduction of a nitro group onto a polyhalogenated benzene ring, such as 1,3-dichloro-2,4-difluorobenzene, presents a unique set of challenges due to the directing effects of the existing substituents and the overall deactivation of the aromatic system. This guide explores the conventional mixed acid nitration, alternative nitrating systems, and a distinct synthetic pathway involving chlorination to achieve the desired product.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound analogs are presented: direct nitration of a dichlorodifluorobenzene precursor and chlorination of a dinitrofluorobenzene intermediate. The choice of route is often dictated by the availability of starting materials, desired regioselectivity, and reaction scalability.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Nitration | 1,3-dichloro-2,4-difluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | Moderate to High | One-step process, readily available starting material. | Potential for isomer formation, harsh reaction conditions. |
| Alternative Nitration | 1,3-dichloro-2,4-difluorobenzene | Conc. HNO₃, Acetic Anhydride | Moderate | Milder conditions, may offer different regioselectivity. | Requires optimization, potential for side reactions with anhydride. |
| Chlorination | 2,4-difluoro-1,5-dinitrobenzene | Chlorine (Cl₂), Iodine (catalyst) | High | High regioselectivity, avoids harsh nitrating conditions. | Requires synthesis of the dinitro precursor, handling of chlorine gas. |
Experimental Protocols
Route 1: Direct Nitration using Mixed Acid
This method is the most conventional approach for the nitration of aromatic compounds. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric and sulfuric acids.
Protocol:
-
To a stirred solution of concentrated sulfuric acid (2.5 eq.), cooled to 0-5 °C in an ice bath, slowly add concentrated nitric acid (1.2 eq.) while maintaining the temperature.
-
To this nitrating mixture, add 1,3-dichloro-2,4-difluorobenzene (1.0 eq.) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Route 2: Alternative Nitration using Nitric Acid in Acetic Anhydride
This method provides a milder alternative to the mixed acid system and can be advantageous for substrates prone to oxidation or other side reactions under strongly acidic conditions. Acetyl nitrate, the active nitrating species, is generated in situ.
Protocol:
-
To a stirred solution of acetic anhydride (3.0 eq.) at 0-5 °C, slowly add concentrated nitric acid (1.5 eq.).
-
To this mixture, add 1,3-dichloro-2,4-difluorobenzene (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC or GC.
-
After the reaction is complete, pour the mixture into a beaker of ice water.
-
The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography or recrystallization.
Route 3: Chlorination of a Dinitro Precursor
Protocol:
-
In a suitable reactor, dissolve 2,4-difluoro-1,5-dinitrobenzene (1.0 eq.) in a polar solvent such as dimethylformamide (DMF) or sulfolane.
-
Add a catalytic amount of iodine.
-
Heat the mixture to 120-160 °C.
-
Bubble chlorine gas (Cl₂) through the reaction mixture for 6-8 hours. Monitor the reaction by GC for the formation of the desired product.
-
After completion, cool the reaction mixture and pour it into water.
-
The product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated.
-
Purification is achieved through distillation or recrystallization.
Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Direct nitration pathways to this compound.
References
Benchmarking the efficacy of 1,3-dichloro-2,4-difluoro-5-nitrobenzene-derived compounds in biological assays
A comprehensive review of publicly available literature reveals a notable scarcity of detailed biological assay data for compounds directly derived from 1,3-dichloro-2,4-difluoro-5-nitrobenzene. This foundational chemical scaffold, while utilized in the synthesis of various molecules, is not extensively documented in accessible research regarding its direct therapeutic or biological efficacy. Consequently, a direct comparative guide with extensive experimental data, as initially envisioned, cannot be constructed at this time.
This document will instead provide a broader context based on available information for related compounds and outline the necessary experimental frameworks for future benchmarking studies. The information presented is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gap and provide a structured approach for evaluating the potential of this class of compounds.
I. Current Landscape and Data Limitations
Searches of scientific databases and patent literature for specific biological activity of this compound derivatives did not yield quantitative efficacy data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, from specific biological assays. The available information primarily consists of:
-
Chemical Synthesis: Patents and chemical supplier information describe the synthesis of this compound and its use as an intermediate in the preparation of more complex molecules.
-
General Biological Potential: Literature on structurally similar halogenated nitrobenzene compounds suggests potential for antimicrobial and anti-inflammatory activities. However, these are general attributions to a broad class of molecules and lack specific data for the derivatives .
-
Toxicity and Safety: Some database entries provide safety and toxicity information for the parent compound, this compound.
The absence of published, peer-reviewed studies detailing the screening of this compound-derived compounds in specific biological assays prevents the creation of a data-driven comparison guide.
II. Proposed Framework for Future Benchmarking Studies
To address the current knowledge gap, a structured approach to benchmarking the efficacy of novel compounds derived from this compound is proposed. This framework outlines the necessary experimental protocols and data presentation standards.
Data Presentation
For meaningful comparison, all quantitative data from biological assays should be summarized in a tabular format. This allows for a clear and direct comparison of the efficacy of different derivatives against alternative or standard compounds.
Table 1: Example Data Structure for Comparative Efficacy
| Compound ID | Molecular Structure | Target Assay | Efficacy (e.g., IC50 in µM) | Alternative Compound | Efficacy of Alternative (e.g., IC50 in µM) | Selectivity Index (if applicable) |
| DCDN-001 | [Structure] | Kinase X Inhibition | 5.2 | Staurosporine | 0.01 | 10 |
| DCDN-002 | [Structure] | Kinase X Inhibition | 12.8 | Staurosporine | 0.01 | 4 |
| DCDN-003 | [Structure] | Bacterial Strain Y (MIC) | 8 | Ciprofloxacin | 1 | N/A |
| DCDN-004 | [Structure] | Bacterial Strain Y (MIC) | 32 | Ciprofloxacin | 1 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Key experiments should be described with sufficient detail to allow other researchers to replicate the work.
Example Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
-
Materials:
-
Recombinant human Kinase X (e.g., from a commercial supplier).
-
Specific peptide substrate for Kinase X.
-
ATP (Adenosine triphosphate).
-
Test compounds dissolved in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well white microplates.
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then diluted in kinase assay buffer.
-
In a 384-well plate, 5 µL of the diluted compound is added to each well.
-
5 µL of a solution containing the kinase and peptide substrate in kinase assay buffer is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
-
To initiate the kinase reaction, 10 µL of ATP solution in kinase assay buffer is added to each well.
-
The reaction is allowed to proceed at 30°C for 60 minutes.
-
The reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO without compound).
-
The IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
III. Visualization of Experimental Concepts
To facilitate understanding of experimental designs and biological pathways, diagrams created using Graphviz (DOT language) are a powerful tool.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating the efficacy of newly synthesized compounds.
Caption: High-level workflow for the synthesis and biological evaluation of novel compounds.
Hypothetical Signaling Pathway
Should a derivative of this compound be identified as a kinase inhibitor, its mechanism of action could be visualized within a relevant signaling pathway. The diagram below depicts a generic kinase signaling cascade.
Caption: A generic MAPK signaling pathway illustrating a potential point of inhibition by a kinase inhibitor.
IV. Conclusion and Future Directions
While a detailed comparative guide on the efficacy of this compound-derived compounds is not feasible with the current publicly available data, this document provides a framework for future research in this area. There is a clear opportunity for medicinal chemists and pharmacologists to synthesize and evaluate derivatives of this scaffold in various biological assays. By adhering to standardized data reporting and providing detailed experimental protocols, the scientific community can build a comprehensive understanding of the therapeutic potential of this class of compounds. Future work should focus on systematic screening against a panel of biological targets to uncover novel activities and establish a foundation for data-driven comparison and drug development.
Cross-Reactivity of 1,3-Dichloro-2,4-Difluoro-5-Nitrobenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity potential of 1,3-dichloro-2,4-difluoro-5-nitrobenzene and its derivatives. Due to the limited direct experimental data on this specific compound, this guide draws comparisons from structurally similar and well-studied halogenated nitrobenzene derivatives, primarily 2,4-dinitrochlorobenzene (DNCB) and 2,4-dinitrofluorobenzene (DNFB). The information presented herein is intended to inform researchers on the potential immunological interactions and guide the design of future cross-reactivity studies.
Introduction to Halogenated Nitrobenzenes and Cross-Reactivity
Halogenated nitrobenzenes are a class of reactive chemicals known for their potential to act as haptens, small molecules that can elicit an immune response when bound to a carrier protein. This process is central to the development of allergic contact dermatitis (ACD), a common skin disease. The structure and reactivity of these compounds play a crucial role in their ability to sensitize the immune system and trigger cross-reactivity, where an immune response is elicited by a substance structurally similar to the initial sensitizing agent. Understanding the potential for cross-reactivity is critical in drug development and chemical safety assessment to prevent adverse immune reactions.
Comparative Analysis of Reactivity and Sensitization Potential
A study on DNCB and its analogs revealed that both the rate of reactivity and steric factors contribute to a compound's ability to stimulate an inflammatory response, such as the expression of interleukin-8 (IL-8) by monocytes.[1] Interestingly, a direct linear correlation between the rate of covalent bond formation and the sensitization potential was not observed, suggesting that a balance between chemical stability and reactivity is necessary for an optimal immune response.[1]
The study also highlighted that the nature of the leaving group on the benzene ring influences the biological activity. For instance, the difference in IL-8 expression between DNFB and DNCB was not significant, which may be attributed to the high reactivity of DNFB leading to hydrolysis.[1] This suggests that the reactivity of this compound, influenced by its two chlorine and two fluorine atoms, would be a key determinant of its cross-reactivity profile.
Table 1: Comparison of Properties of Halogenated Nitrobenzene Derivatives
| Compound | Structure | Key Features Relevant to Reactivity | Reported Sensitization Potential |
| This compound | C₆HCl₂F₂NO₂ | Two chlorine and two fluorine atoms as leaving groups; nitro group as an electron-withdrawing group. | Data not available. Hypothesized to be a potent sensitizer based on structural analogy. |
| 2,4-Dinitrochlorobenzene (DNCB) | C₆H₃ClN₂O₄ | One chlorine atom as a leaving group; two nitro groups enhancing electrophilicity. | A well-established, potent contact allergen used in experimental models of hypersensitivity.[1] |
| 2,4-Dinitrofluorobenzene (DNFB) | C₆H₃FN₂O₄ | One fluorine atom as a highly reactive leaving group; two nitro groups. | A strong sensitizing agent, comparable in biological reactivity to DNCB.[1] |
Experimental Protocols for Assessing Cross-Reactivity
The most common method for evaluating contact hypersensitivity and cross-reactivity is the murine model of contact hypersensitivity (CHS).[2][3] The following is a generalized protocol based on studies using DNFB, which can be adapted for testing this compound derivatives.
Murine Contact Hypersensitivity (CHS) Assay
Objective: To assess the sensitization potential and cross-reactivity of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Positive control (e.g., DNFB)
-
Vehicle (e.g., acetone:olive oil mixture)
-
Experimental animals (e.g., BALB/c or C57BL/6 mice)
-
Micrometer for ear thickness measurement
Procedure:
-
Sensitization Phase:
-
On day 0, shave the abdomen of the mice.
-
Apply a solution of the sensitizing agent (test compound or positive control) in the vehicle to the shaved abdomen. A typical concentration for DNFB is 0.5%.[2]
-
A control group should be treated with the vehicle alone.
-
-
Elicitation (Challenge) Phase:
-
On day 5, measure the baseline ear thickness of all mice.
-
Apply a lower concentration of the sensitizing agent (e.g., 0.2% DNFB) to one ear of each sensitized mouse.
-
To assess cross-reactivity, apply the alternative compound (e.g., if sensitized with the test compound, challenge with DNFB, and vice-versa) to the other ear.
-
The control group should also be challenged.
-
-
Measurement and Analysis:
-
Measure the ear thickness at 24, 48, and 72 hours after the challenge.
-
The degree of ear swelling is an indicator of the hypersensitivity reaction.
-
Calculate the difference in ear thickness before and after the challenge.
-
Statistically compare the ear swelling responses between the different groups to determine sensitization and cross-reactivity.
-
Workflow for Murine Contact Hypersensitivity Assay
Caption: Experimental workflow for the murine contact hypersensitivity assay.
Signaling Pathways in Contact Hypersensitivity
The development of allergic contact dermatitis is a T-cell-mediated delayed-type hypersensitivity reaction. The initial exposure to a hapten like a halogenated nitrobenzene derivative leads to the sensitization of T-cells. Subsequent exposure triggers an inflammatory response.
Simplified Signaling Pathway for Hapten-Induced Contact Hypersensitivity
Caption: Simplified signaling pathway of hapten-induced allergic contact dermatitis.
Conclusion
While direct experimental data on the cross-reactivity of this compound derivatives is currently lacking, the existing literature on structurally similar halogenated nitrobenzenes provides a strong foundation for predicting their behavior. The principles of haptenation, the importance of a balanced chemical reactivity, and the established T-cell mediated mechanism of contact hypersensitivity are all expected to apply. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at elucidating the specific cross-reactivity profile of these compounds. Further research, including in vivo and in vitro assays as detailed, is essential to definitively characterize the immunological properties of this compound and its derivatives for both academic and industrial applications.
References
- 1. Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 3. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotopic Labeling: A Comparative Guide to 1,3-Dichloro-2,4-difluoro-5-nitrobenzene and its Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is fundamental to innovation. Isotopic labeling, a technique where specific atoms within a molecule are replaced by their heavier, stable isotopes, is a cornerstone of modern analytical chemistry, enabling detailed pharmacokinetic and metabolic studies.[1] This guide provides a comparative analysis of the potential utility of 1,3-dichloro-2,4-difluoro-5-nitrobenzene in isotopic labeling studies against an established alternative, 1-bromo-4-nitrobenzene, supported by experimental data.
Comparison of Isotopic Labeling Strategies
The choice of an appropriate molecule for isotopic labeling depends on several factors including synthetic accessibility, the position and stability of the isotopic label, and the analytical methods to be employed. Here, we compare the hypothetical labeling of this compound with the experimentally validated labeling of 1-bromo-4-nitrobenzene.
Table 1: Quantitative Comparison of Isotopic Labeling
| Parameter | Hypothetical: this compound | Experimental: 1-Bromo-4-nitrobenzene |
| Isotope | Deuterium (²H or D) | Deuterium (²H or D) |
| Labeling Method | Catalytic Hydrogen-Isotope Exchange | Silver-Catalyzed Hydrogen-Isotope Exchange[1] |
| Deuterium Source | D₂O | D₂O[1] |
| Catalyst | Ag₂CO₃/SPhos | Ag₂CO₃/SPhos[1] |
| Base | K₂CO₃ | K₂CO₃[1] |
| Solvent | Dioxane | Dioxane[1] |
| Temperature | 120 °C | 120 °C[1] |
| Reaction Time | 12 h | 12 h[1] |
| Isotopic Incorporation | Not determined | ortho-position: 98%, meta-position: 96%[1] |
| Overall Deuteration | Not determined | 3.87 D[1] |
| Yield | Not determined | 94%[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are a hypothetical protocol for the deuteration of this compound and a documented protocol for 1-bromo-4-nitrobenzene.
Hypothetical Protocol for Deuterium Labeling of this compound
This proposed method is based on established silver-catalyzed hydrogen-isotope exchange reactions for nitroaromatic compounds.
Materials:
-
This compound
-
Silver(I) carbonate (Ag₂CO₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Deuterium oxide (D₂O)
-
Dioxane (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1 mmol), Ag₂CO₃ (0.1 mmol), SPhos (0.2 mmol), and K₂CO₃ (2 mmol).
-
Add anhydrous dioxane (5 mL) and D₂O (10 mmol).
-
The flask is sealed and the mixture is stirred vigorously at 120 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the deuterated product.
Documented Protocol for Deuterium Labeling of 1-Bromo-4-nitrobenzene
Materials:
-
1-Bromo-4-nitrobenzene
-
Silver(I) carbonate (Ag₂CO₃)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
Deuterium oxide (D₂O)
-
Dioxane
Procedure:
-
A mixture of 1-Bromo-4-nitrobenzene (0.2 mmol), Ag₂CO₃ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (0.4 mmol) in dioxane (1 mL) and D₂O (2.0 mmol) was prepared.[1]
-
The reaction mixture was stirred at 120 °C for 12 hours.[1]
-
Following the reaction, the product was isolated and analyzed.
-
The deuterium incorporation was determined by ¹H NMR and GC-MS.[1] The results showed 98% deuterium incorporation at the ortho-positions and 96% at the meta-positions, with an overall deuteration of 3.87 D and a yield of 94%.[1]
Visualizing Experimental Workflows and Metabolic Pathways
The following diagrams illustrate a typical experimental workflow for isotopic labeling and the general metabolic pathway for nitroaromatic compounds.
Caption: Experimental workflow for isotopic labeling studies.
Caption: Generalized metabolic pathway of nitroaromatic compounds.
Applications in Drug Development
Isotopically labeled compounds are invaluable in various stages of drug development. They are instrumental in:
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Tracing the fate of a drug candidate in a biological system.[2]
-
Metabolite Identification: Differentiating between drug-related metabolites and endogenous molecules in mass spectrometry analysis.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Providing precise quantitative data for model building.
-
Toxicity Studies: Elucidating metabolic pathways that may lead to the formation of toxic metabolites.[2][3]
Conclusion
While this compound has not been extensively studied as an isotopic labeling agent, its structure is amenable to established labeling protocols. By comparing its hypothetical labeling with the documented methods for 1-bromo-4-nitrobenzene, researchers can assess its potential utility. The choice of labeling reagent will ultimately depend on the specific requirements of the study, including the desired site of labeling, stability, and the analytical methods available. The protocols and pathways described herein provide a foundational guide for scientists and professionals in the field of drug development to design and execute robust isotopic labeling studies.
References
Predicting the Reactivity of 1,3-dichloro-2,4-difluoro-5-nitrobenzene: A Computational Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 1,3-dichloro-2,4-difluoro-5-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. Due to the limited availability of direct experimental kinetic data for this specific compound, this document leverages computational modeling principles and compares the predicted reactivity with available experimental data for structurally related halogenated nitroaromatic compounds. This guide serves as a predictive framework for researchers and professionals in drug development and synthetic chemistry.
Introduction to Computational Reactivity Prediction
Computational chemistry offers powerful tools for predicting the reactivity of organic molecules, providing insights into reaction mechanisms, kinetics, and selectivity.[1] For nucleophilic aromatic substitution (SNAr) reactions, Density Functional Theory (T) is a widely used method to calculate the activation energies and reaction thermodynamics, which are key indicators of reaction feasibility and rate.[1] The stability of the Meisenheimer complex, a key intermediate in many SNAr reactions, is a critical factor in determining the overall reaction rate.
Computational Modeling Approach
The reactivity of this compound and its alternatives can be assessed using a standard computational workflow. This involves geometry optimization of the reactants, the Meisenheimer intermediate, and the products, followed by transition state searching to determine the activation energy of the rate-determining step.
Predicted Reactivity of this compound
The reactivity of halogenated nitrobenzenes in SNAr reactions is primarily governed by the electron-withdrawing strength of the substituents and the stability of the leaving group. The nitro group is a strong activating group, and the halogens contribute to the electrophilicity of the aromatic ring.
In this compound, all four halogen atoms are potential leaving groups. The relative reactivity of the C-F versus C-Cl bonds in SNAr can be complex. Generally, the C-F bond is stronger than the C-Cl bond; however, fluorine is more electronegative and can better stabilize the negative charge in the Meisenheimer intermediate, often making it a better leaving group in SNAr. The position of the halogens relative to the activating nitro group is also crucial.
Based on established principles, the predicted order of reactivity for nucleophilic attack on this compound is expected to be at the positions activated by the nitro group (ortho and para).
Comparison with Alternative Halogenated Nitrobenzenes
To contextualize the predicted reactivity of this compound, we can compare it with other polychlorofluoronitrobenzenes for which experimental data or computational studies are available.
| Compound | Leaving Group | Nucleophile | Solvent | Rate Constant (k) / Relative Reactivity | Reference |
| This compound (Predicted) | F/Cl | R-NH2 | Aprotic | High (qualitative prediction) | N/A |
| 1-Chloro-2,4-dinitrobenzene | Cl | Piperidine | Ethanol | 4.5 x 10⁻³ L mol⁻¹ s⁻¹ (25 °C) | N/A |
| 1-Fluoro-2,4-dinitrobenzene | F | Piperidine | Benzene | 3.9 x 10⁻³ L mol⁻¹ s⁻¹ (25 °C) | N/A |
| Pentafluoronitrobenzene | F | NH3 | Ethanol | Relative rate = 1 | N/A |
| Pentachloronitrobenzene | Cl | Piperidine | Ethanol | Slower than pentafluoronitrobenzene | N/A |
Note: The table includes a qualitative prediction for the target compound and quantitative data for related molecules to provide a comparative framework. Direct comparison is challenging due to varying reaction conditions.
Signaling Pathway: The SNAr Mechanism
The nucleophilic aromatic substitution reaction of this compound is predicted to proceed through a classical SNAr mechanism, involving the formation of a Meisenheimer complex.
Experimental Protocols
General Protocol for Kinetic Measurement of SNAr Reactions
-
Reactant Preparation: Prepare standard solutions of this compound and the desired nucleophile (e.g., an amine or alkoxide) in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
-
Reaction Setup: In a thermostated reaction vessel, mix the reactant solutions at a specific temperature. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics with respect to the nitroaromatic compound.
-
Monitoring the Reaction: Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals and quenching the reaction. The concentration of the reactant or product can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.
Conclusion
Computational modeling provides a valuable framework for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions. Based on the principles of SNAr mechanisms, this compound is expected to be highly reactive due to the presence of a strong electron-withdrawing nitro group and four halogen substituents. The actual reactivity and regioselectivity will depend on the specific nucleophile and reaction conditions. The provided computational workflow and experimental protocol offer a systematic approach to further investigate and quantify the reactivity of this and other related halogenated nitroaromatic compounds, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.
References
Safety Operating Guide
Navigating the Disposal of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene, a compound for which specific disposal protocols may not be readily available. The following procedures are synthesized from safety data sheets (SDS) of structurally similar compounds and are intended to provide a robust framework for safe operation.
Important Disclaimer: No direct Safety Data Sheet (SDS) for this compound was found. The following information is based on data for analogous compounds such as 1,3-dichloro-5-nitrobenzene, 2,4-dichloronitrobenzene, and 2,4-difluoronitrobenzene. It is imperative to consult with a licensed waste disposal company for specific guidance.
Physicochemical and Hazard Profile
To ensure safe handling, it is crucial to be aware of the general properties and hazards associated with this class of compounds. The data presented below is a composite from related dichloronitrobenzene and difluoronitrobenzene compounds and should be considered indicative.
| Property | Indicative Value |
| Physical State | Likely a solid (powder, crystals, or flakes) or a liquid at room temperature.[1] |
| Appearance | Off-white, yellow, or brown solid; or a dark yellow liquid.[1] |
| Odor | Odorless to aromatic.[1] |
| Solubility in Water | Practically insoluble to slightly soluble.[1] |
| Primary Hazards | Harmful if swallowed or in contact with skin.[2] Causes serious eye irritation and may cause an allergic skin reaction.[3] Toxic to aquatic life with long-lasting effects.[2] |
| Hazard Statement Codes | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[3] |
| Combustibility | Combustible. Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.[3] Hazardous combustion products can include nitrogen oxides, carbon oxides, and hydrogen halides.[3][4] |
Experimental Protocol: Standard Disposal Procedure
This section outlines a step-by-step methodology for the safe disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., tested according to EN 374).[1]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133.[2][4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]
2. Spill Management and Containment:
-
Ventilation: Ensure adequate ventilation in the area of a spill.[3]
-
Ignition Sources: Remove all sources of ignition as the compound may be combustible.[4]
-
Containment: For solid spills, prevent dust formation. Dam up the spill to prevent spreading.[1] For liquid spills, use an inert absorbent material like sand or diatomaceous earth.[5]
-
Collection: Carefully collect the spilled material into a suitable, labeled, and closed container for disposal.[1][2] Do not use compressed air for cleanup.[1]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or water bodies.[1][3]
3. Disposal of Waste Material and Contaminated Containers:
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, regional, and national regulations.[1][3]
-
Waste Classification: This material should be treated as hazardous waste. Do not mix with other waste streams.[3]
-
Disposal Route: The recommended method of disposal is to use a licensed and approved waste disposal plant or a chemical incinerator, potentially one equipped with an afterburner and scrubber.[2]
-
Container Disposal: Leave the chemical in its original container if possible.[3] Uncleaned containers should be handled and disposed of in the same manner as the product itself.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
This guide provides critical safety, handling, and disposal protocols for 1,3-Dichloro-2,4-difluoro-5-nitrobenzene, tailored for research, scientific, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific laboratory procedure. The following table summarizes the recommended PPE for various scenarios.
| Scenario | Eye and Face Protection | Skin and Body Protection | Respiratory Protection |
| Routine Laboratory Use (in a chemical fume hood) | Safety glasses with side shields or chemical splash goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[4][5][6] | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before use. A standard, fully buttoned lab coat.[5][7][8] | Not generally required when handled within a certified and properly functioning chemical fume hood.[7] |
| Handling Outside of a Fume Hood (e.g., weighing) | Chemical splash goggles and a face shield.[7] | Chemical-resistant gloves and a lab coat. A chemical-resistant apron is recommended to prevent splashing.[7] | A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent the inhalation of fine particles.[7] |
| Spill Cleanup | Chemical splash goggles and a face shield.[7] | Chemical-resistant gloves, a chemical-resistant apron or suit, and appropriate footwear.[7] | A NIOSH-approved self-contained breathing apparatus (SCBA) should be used.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Preparation:
-
Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[9]
-
Assemble all necessary equipment, such as spatulas and containers, within the fume hood.[8]
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.[7]
-
Don the appropriate PPE as specified in the table above.[7]
Weighing and Transfer:
-
To prevent the generation of dust, do not weigh the compound directly on an open balance.[8]
-
Use a sealed container (e.g., a vial with a lid) and pre-tare it inside the fume hood.[8]
-
Carefully transfer the desired amount of the chemical into the pre-tared container.
-
Seal the container before removing it from the fume hood for weighing.
-
If adjustments to the mass are needed, return the sealed container to the fume hood to add or remove the substance.[8]
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent like acetone.[9] Collect the rinsate as hazardous waste.[9]
-
Wash hands thoroughly with soap and water after handling is complete.[8]
Disposal Plan: Managing Halogenated Waste
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9][10] Improper disposal can lead to environmental contamination.
Waste Segregation and Collection:
-
Waste Category : This chemical is classified as halogenated organic waste.[10] Do not mix with non-halogenated waste.[9]
-
Container : Use a designated, leak-proof waste container made of high-density polyethylene (HDPE) or other compatible material.[7][11] Do not use metal cans, as halogenated solvents can produce acids that corrode metal.[12]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[8][9]
Disposal of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[7]
-
Collect the rinsate in the designated halogenated organic waste container.[7][9]
-
Deface the label on the empty container before disposing of it with other uncontaminated laboratory materials.[7]
Storage and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[11][12][13]
-
Use a larger, chemically resistant secondary containment bin for the primary waste container.[7]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
